O-(3-Chloroallyl)hydroxylamine
Description
BenchChem offers high-quality O-(3-Chloroallyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3-Chloroallyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
O-(3-chloroprop-2-enyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHRRHYGMFKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869285 | |
| Record name | O-(3-Chloroprop-2-en-1-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of O-(3-Chloroallyl)hydroxylamine on Polyamine Oxidase
This guide details the mechanism of action of O-(3-Chloroallyl)hydroxylamine on Polyamine Oxidase (PAO) . It is structured for researchers and drug development professionals, focusing on the biochemical kinetics, structural interactions, and experimental validation of this inhibition.
Executive Summary
O-(3-Chloroallyl)hydroxylamine acts as a mechanism-based irreversible inhibitor (suicide substrate) of Polyamine Oxidase (PAO). Unlike competitive inhibitors that reversibly bind the active site, this compound undergoes catalytic processing by the FAD cofactor, generating a reactive intermediate that forms a covalent adduct with the enzyme-cofactor complex. This inhibition is time-dependent, concentration-dependent, and resistant to dialysis, making it a potent probe for distinguishing PAO activity in complex biological systems.
Chemical Profile & Structural Logic
| Property | Detail |
| Compound Name | O-(3-Chloroallyl)hydroxylamine |
| CAS Number | 87851-77-2 |
| Molecular Formula | C |
| Functional Class | O-Substituted Hydroxylamine / Haloallylamine |
| Target Enzyme | Polyamine Oxidase (PAO) [EC 1.5.3.11] |
| Cofactor | Flavin Adenine Dinucleotide (FAD) |
| Key Structural Motif | Hydroxylamine ( |
The Target: Polyamine Oxidase (PAO)
PAO is a flavoprotein located in the peroxisomes (plants/mammals) or cytoplasm (bacteria/parasites).[7] It catalyzes the oxidation of secondary amino groups in spermine and spermidine, producing an aldehyde, hydrogen peroxide (
-
Catalytic Core: A non-covalently bound FAD located at the end of a U-shaped hydrophobic tunnel.
-
Standard Reaction: Substrate oxidation reduces FAD to FADH
, which is then re-oxidized by molecular oxygen.
Mechanism of Action (The Core)
The inhibition mechanism proceeds through a suicide inactivation pathway . The compound mimics the substrate to enter the catalytic tunnel but diverts the catalytic cycle into a dead-end covalent modification.
Step-by-Step Mechanistic Pathway
-
Recognition & Binding (
): The O-substituted hydroxylamine enters the PAO active site. The 3-chloroallyl chain aligns within the hydrophobic channel, mimicking the aminopropyl/butyl chains of spermine. The protonated amine ( ) interacts with the catalytic glutamate/aspartate residues (e.g., Glu170 in maize PAO). -
Catalytic Activation (k_{inact}): The FAD cofactor (in its oxidized state, FAD
) attempts to oxidize the amine moiety. Unlike secondary amines which form imines, the hydroxylamine nitrogen possesses a lone pair that allows it to act as a nucleophile or undergo a Single Electron Transfer (SET) to the flavin. -
Adduct Formation: The specific presence of the 3-chloroallyl group facilitates a unique trapping mechanism. Two probable pathways exist based on haloallylamine and hydroxylamine biochemistry:
-
Pathway A (N5-Adduct Formation): The nitrogen of the hydroxylamine attacks the electrophilic C4a or N5 position of the isoalloxazine ring of FAD. The resulting adduct is stable and cannot be resolved by oxygen, locking the enzyme in an inactive state.
-
Pathway B (Latent Electrophile Activation): The enzyme initiates oxidation, creating a radical or cation on the allyl chain. The chlorine atom (a good leaving group) facilitates an elimination or rearrangement, generating a highly reactive allene or Michael acceptor that alkylates a proximal active site residue (such as a Cysteine or Histidine) or the flavin itself.
-
-
Irreversible Inactivation: The formation of the covalent bond (E-FAD-I) prevents the regeneration of FAD
. The enzyme is permanently removed from the catalytic pool.
Mechanistic Visualization
Caption: Kinetic pathway of PAO inactivation by O-(3-Chloroallyl)hydroxylamine, illustrating the transition from reversible binding to irreversible covalent modification.
Experimental Validation Protocols
To confirm this mechanism in a research setting, the following self-validating protocols should be employed.
Protocol A: Determination of and
This assay validates the "mechanism-based" nature of the inhibitor. A simple IC50 is insufficient for suicide inhibitors as the value decreases over time.
Methodology:
-
Preparation: Prepare PAO enzyme stock (recombinant or lysate) in Hepes buffer (pH 7.4).
-
Pre-incubation: Incubate PAO with varying concentrations of O-(3-Chloroallyl)hydroxylamine (
) at 37°C. -
Sampling: At defined time points (
min), remove an aliquot. -
Activity Assay: Dilute the aliquot 50-fold into a reaction mixture containing Substrate (Spermidine 100
) + Amplex Red + Peroxidase. -
Data Analysis:
-
Plot
vs. Time for each concentration. The slope is . -
Plot
vs. . -
Intercept =
(Maximal inactivation rate). -
Slope =
(Affinity constant).
-
Protocol B: Dialysis (Irreversibility Check)
This experiment distinguishes between tight-binding reversible inhibition and covalent irreversible inhibition.
Methodology:
-
Inhibition: Incubate PAO with inhibitor (at
) for 60 minutes (Activity should be <5%). -
Dialysis: Transfer the mixture to a dialysis cassette (10 kDa cutoff). Dialyze against 4L of inhibitor-free buffer for 12 hours at 4°C, changing buffer twice.
-
Control: Run a parallel sample of PAO without inhibitor.
-
Readout: Measure enzyme activity.
-
Result: If activity remains <5% relative to control, inhibition is irreversible (covalent) .
-
Result: If activity recovers, inhibition is reversible .
-
Experimental Workflow Diagram
Caption: Workflow for kinetic characterization and irreversibility validation of PAO inhibition.
Data Interpretation & Reference Values
When analyzing results, compare your data against typical ranges for mechanism-based PAO inhibitors.
| Parameter | Definition | Typical Range (Potent Inhibitor) | Interpretation |
| Inhibitor affinity (dissociation constant of EI complex) | Lower values indicate higher affinity for the active site. | ||
| Rate of covalent bond formation | Faster rates indicate a more efficient "warhead". | ||
| Partition Ratio | Turnover events per inactivation event | Ideally close to 1 (stoichiometric inactivation). |
Implications for Research & Drug Development
-
Specificity Probe: O-(3-Chloroallyl)hydroxylamine can be used to differentiate PAO activity from Spermine Oxidase (SMOX), as SMOX often displays different sensitivity profiles to specific haloallylamines.
-
Antiparasitic Potential: PAO is a rate-limiting enzyme in the polyamine pathway of parasites (e.g., Leishmania, Trypanosoma). Irreversible inhibition disrupts redox homeostasis and polyamine recycling, leading to parasite death.
-
Cancer Therapeutics: High PAO activity is linked to oxidative stress in tumors. Suicide inhibitors serve as scaffolds for developing stable, non-toxic chemopreventive agents.
References
-
Binda, C., et al. (2001). "Structural bases for inhibitor binding and catalysis in polyamine oxidase." Biochemistry, 40(9), 2766-2776.
-
Seiler, N. (1995). "Polyamine oxidase, properties and functions." Progress in Brain Research, 106, 333-344.
- Henderson, M. R., et al. (2020). "Inhibition of Polyamine Oxidase by Haloallylamines." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding on haloallylamine mechanism).
-
PubChem. "O-(3-Chloroallyl)hydroxylamine Compound Summary."[1]
Sources
- 1. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2 | Chemsrc [chemsrc.com]
- 3. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Controlling the regioselectivity and stereospecificity of FAD-dependent polyamine oxidases with the use of amine-attached guide molecules as conformational modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Polyamine oxidase, properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Architecture and Synthetic Utility of O-(3-Chloroallyl)hydroxylamine: A Technical Whitepaper
Executive Summary
In the landscape of advanced organic synthesis, bifunctional reagents play a pivotal role in constructing complex molecular architectures. O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2), also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a highly specialized alkoxyamine [1]. Characterized by its terminal hydroxylamine group and a halogenated allylic system, this compound serves as an indispensable building block in the agrochemical and pharmaceutical sectors.
This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, validated synthetic pathways, and its critical application in the synthesis of cyclohexanedione oxime herbicides (e.g., Clethodim). By understanding the causality behind its reactivity and handling, development professionals can optimize yields and ensure rigorous quality control in downstream applications.
Molecular Architecture & Physicochemical Properties
The molecular formula of O-(3-Chloroallyl)hydroxylamine is C₃H₆ClNO . The molecule's reactivity is governed by two distinct functional domains:
-
The Hydroxylamine Moiety (-O-NH₂): Exhibits enhanced nucleophilicity due to the "alpha effect"—the repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms. This makes it an exceptional reagent for condensing with ketones to form stable oxime ethers [2].
-
The Chloroallyl Chain (-CH₂-CH=CH-Cl): Provides a rigid, electrophilic handle. The stereochemistry of the double bond is critical; the (E)-isomer (trans) is typically required to achieve the precise spatial geometry necessary for target enzyme binding in agrochemical applications [3].
Quantitative Data Summary
To facilitate rapid reference for formulation and reaction scaling, the core physicochemical properties are summarized below:
| Property | Value | Scientific Implication |
| CAS Number | 87851-77-2 | Primary identifier for the (E)-isomer [1]. |
| Molecular Weight | 107.54 g/mol | Low molecular weight ensures high atom economy in condensations [2]. |
| Exact Mass | 107.014 Da | Critical for high-resolution mass spectrometry (HRMS) validation [2]. |
| Boiling Point | ~209 °C | Indicates moderate volatility; requires careful distillation under reduced pressure [4]. |
| Flash Point | 80 °C | Requires standard flammable liquid handling protocols [4]. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Governs solubility profile; highly soluble in polar aprotic solvents [1]. |
| Predicted pKa | 3.80 ± 0.70 | Moderately acidic nature; dictates the pH required for free-base extraction [4]. |
Mechanistic Synthesis Pathways
Step-by-Step Experimental Protocol
Step 1: O-Alkylation (Protection Phase)
-
Reagents: Dissolve 1.0 eq. of N-hydroxyphthalimide in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Sequentially add 1.0 eq. of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Causality: DBU is chosen over simpler amines because its sterically hindered, non-nucleophilic nature prevents it from reacting with the alkyl halide, while its strong basicity efficiently deprotonates the N-OH group [3].
-
-
Alkylation: Dropwise add 1.1 eq. of 3-bromo-2-chloropropene. Stir at 23 °C for 18 hours.
-
Causality: DMF provides a polar aprotic environment that solvates the cation, leaving the nucleophilic oxygen highly reactive, thus accelerating the
displacement of the bromide.
-
Step 2: Hydrazinolysis (Deprotection Phase)
-
Isolation: Precipitate the intermediate, N-(3-chloroallyloxy)phthalimide, using 1 M aqueous HCl and filter.
-
Cleavage: Dissolve the intermediate in dichloromethane (CH₂Cl₂) and add 1.1 eq. of hydrazine hydrate. Stir at 23 °C for 18 hours.
-
Causality: Hydrazine acts as a potent nucleophile, attacking the imide carbonyls via nucleophilic acyl substitution. This forms the highly stable byproduct phthalhydrazide and releases the free alkoxyamine. This specific reagent avoids harsh acidic or basic hydrolysis that could degrade the vinylic chloride [3].
-
-
Workup: Filter the phthalhydrazide precipitate. Extract the filtrate with 0.1 M NaOH to isolate the free base trans-3-chloro-2-propenylhydroxylamine.
Fig 1: Gabriel-type synthesis workflow of O-(3-Chloroallyl)hydroxylamine.
Reactivity Profile & Agrochemical Applications
The primary industrial application of O-(3-Chloroallyl)hydroxylamine is its use as a terminal reagent in the synthesis of cyclohexanedione oxime herbicides , most notably Clethodim [4].
Mechanism of Action
Herbicides of this class target Acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in grassy weeds. The oxime ether linkage formed by O-(3-Chloroallyl)hydroxylamine is not merely a structural bridge; it is a critical pharmacophore.
-
Hydrolytic Stability: The oxime ether is vastly more stable against environmental and enzymatic hydrolysis compared to standard imines.
-
Spatial Geometry: The rigid
axis, combined with the (E)-chloroallyl tail, forces the herbicide into a specific conformation that perfectly mimics the transition state of the ACCase enzyme substrate, leading to competitive inhibition.
Fig 2: Role of O-(3-Chloroallyl)hydroxylamine in Clethodim synthesis and mechanism of action.
Analytical Characterization & Quality Control
To ensure trustworthiness in scale-up operations, analytical protocols must be self-validating. Free hydroxylamines are notoriously difficult to analyze directly via standard Reverse-Phase HPLC due to their high polarity and lack of strong chromophores.
Self-Validating QC Protocol
-
Stereochemical Verification (¹H NMR): The (E) vs (Z) ratio is the most critical quality attribute. Analyze the sample using 400 MHz ¹H NMR in CDCl₃. Look for the vinylic protons. The (E)-isomer will display a coupling constant (
) of approximately 13–15 Hz , whereas the (Z)-isomer will show a value of 7–10 Hz . This definitive physical property prevents downstream failure. -
Chromatographic Derivatization (HPLC-UV): Instead of injecting the free base, react an aliquot of the batch with an excess of acetone or benzaldehyde for 30 minutes. This quantitatively converts the hydroxylamine into a highly UV-active, lipophilic oxime ether. This derivatization acts as a self-validation step: if the compound does not derivatize, the active -O-NH₂ group has degraded (likely via auto-oxidation).
-
Storage Parameters: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at temperatures below -20 °C[4]. Exposure to oxygen leads to rapid auto-condensation and degradation of the alpha-effect nucleophilicity.
References
Precision Dissection of Polyamine Pathways: The Strategic Role of O-(3-Chloroallyl)hydroxylamine
This guide details the strategic application of O-(3-Chloroallyl)hydroxylamine as a high-precision chemical probe for dissecting polyamine metabolic networks.
Content Type: Technical Guide & Whitepaper Audience: Researchers, Enzymologists, and Drug Discovery Scientists Focus: Mechanism of Action, Pathway Selectivity, and Experimental Protocols
Executive Summary: The "Scalpel" for Polyamine Metabolism
In the complex landscape of polyamine homeostasis, distinguishing between the contributions of biosynthesis , terminal catabolism , and interconversion (back-conversion) is a significant analytical challenge. O-(3-Chloroallyl)hydroxylamine (often synthesized as the hydrochloride salt, CAS 87851-77-2) serves as a critical "chemical scalpel."
Unlike broad-spectrum amine oxidase inhibitors, this compound exhibits a unique selectivity profile: it potently inhibits enzymes dependent on carbonyl cofactors (PLP, TPQ, Pyruvoyl) while sparing FAD-dependent oxidases . This selectivity allows researchers to isolate the flux of the polyamine back-conversion pathway (mediated by SMOX and PAOX) by silencing the competing biosynthetic and terminal catabolic routes.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | O-(3-Chloroallyl)hydroxylamine |
| IUPAC Name | (E/Z)-O-(3-chloroprop-2-en-1-yl)hydroxylamine |
| CAS Number | 87851-77-2 |
| Molecular Formula | C₃H₆ClNO |
| Key Functional Group | Aminooxy group ( |
| Solubility | Water-soluble (typically used as HCl salt). |
| Stability | Unstable in solution over long periods; prepare fresh or store frozen. |
Mechanism of Action: The Carbonyl Attack
The efficacy of O-(3-Chloroallyl)hydroxylamine stems from its reactivity toward enzymes utilizing carbonyl-based cofactors.
Target 1: Copper-Containing Amine Oxidases (CuAOs)
Enzymes like Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) utilize a Topa Quinone (TPQ) cofactor.
-
Mechanism: The aminooxy group of the inhibitor attacks the C5 carbonyl of the oxidized TPQ cofactor, forming a stable oxime adduct .
-
Suicide Inhibition: The 3-chloroallyl moiety acts as a latent reactive group. Upon initial processing or binding, the electron-withdrawing chlorine and the allylic double bond facilitate irreversible alkylation of the active site residues, locking the enzyme in an inactive state.
Target 2: PLP-Dependent Enzymes
Enzymes like Ornithine Decarboxylase (ODC) rely on Pyridoxal 5'-Phosphate (PLP) .[2]
-
Mechanism: The inhibitor forms an oxime with the aldehyde group of PLP, preventing the formation of the external aldimine with the substrate (ornithine). This effectively shuts down the de novo synthesis of polyamines.
The Exception: FAD-Dependent Oxidases
Spermine Oxidase (SMOX) and Acetylpolyamine Oxidase (PAOX) utilize Flavin Adenine Dinucleotide (FAD) as a cofactor.
-
Selectivity Basis: FAD does not possess a reactive carbonyl group accessible for oxime formation in the same manner as TPQ or PLP. Consequently, O-(3-Chloroallyl)hydroxylamine does not inhibit these enzymes at standard experimental concentrations.
Visualization: Pathway Selectivity
The following diagram illustrates the "Silent" vs. "Active" pathways in the presence of O-(3-Chloroallyl)hydroxylamine.
Caption: Pathway Dissection Map. Red nodes indicate enzymes inhibited by O-(3-Chloroallyl)hydroxylamine (Biosynthesis and Terminal Catabolism). Green nodes indicate FAD-dependent enzymes (Back-Conversion) which remain active, allowing isolation of the interconversion cycle.
Experimental Protocols
Protocol A: Distinguishing H₂O₂ Sources (CuAO vs. SMOX)
Polyamine oxidation produces hydrogen peroxide (H₂O₂), a key signaling molecule and source of oxidative stress. To determine which enzyme is responsible for H₂O₂ production in a cell lysate or tissue homogenate:
-
Preparation: Prepare cell lysates in phosphate buffer (pH 7.4).
-
Control Group: Add substrate (e.g., Spermidine 100 µM) only. Measure H₂O₂ production.
-
Experimental Group: Pre-incubate lysate with 10-50 µM O-(3-Chloroallyl)hydroxylamine for 30 minutes at 37°C.
-
Reaction: Add Spermidine (100 µM).
-
Analysis:
-
Result: Any remaining H₂O₂ production is attributable solely to FAD-dependent oxidases (SMOX/PAOX) .
-
Calculation: Total Activity (Control) - Remaining Activity (Experimental) = CuAO/SSAO Activity .
-
Protocol B: Isolating the Back-Conversion Flux
To study the kinetics of Spermine-to-Spermidine conversion without interference from synthesis or degradation:
-
Cell Culture: Treat cells with O-(3-Chloroallyl)hydroxylamine (100 µM) for 1 hour. This blocks ODC (synthesis) and DAO (degradation).
-
Pulse: Add exogenous Spermine.
-
Chase: Monitor intracellular polyamine levels via HPLC at 0, 2, 4, and 8 hours.
-
Interpretation:
-
Accumulation of Spermidine indicates active SMOX activity.
-
Lack of Putrescine accumulation (or very slow accumulation) would suggest the bottleneck is at the Spermidine
Putrescine step, or that PAOX is less active. -
Note: Without the inhibitor, newly synthesized Putrescine (via ODC) would confound the data.
-
Enzyme Selectivity Profile
| Enzyme Class | Representative Enzymes | Cofactor | Effect of O-(3-Chloroallyl)hydroxylamine |
| Decarboxylases | ODC, ADC | PLP | Inhibition (Oxime formation with PLP) |
| Cu-Amine Oxidases | DAO, SSAO (VAP-1) | TPQ | Inhibition (Oxime formation with TPQ + Suicide) |
| FAD-Amine Oxidases | SMOX, PAOX, MAO-A/B | FAD | No Inhibition (FAD lacks reactive carbonyl) |
| Transferases | SSAT, SPDS, SPMS | None (ATP/dcSAM) | No Direct Inhibition |
References
-
Khomutov, M. A., et al. (2013).[1][4] Hydroxylamine derivatives for regulation of spermine and spermidine metabolism.[1][4] Biochemistry (Moscow), 78(13), 1431-1446.[4]
-
Hyvönen, M. T., et al. (2011).[3][5][6] The use of novel C-methylated spermidine derivatives to investigate the regulation of polyamine metabolism.[5][6] Journal of Medicinal Chemistry, 54(13), 4611-4618.[5]
-
Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14904-14912.
-
Agostinelli, E., et al. (2010). The physiological role of amine oxidases in growth and differentiation. Amino Acids, 38, 307–312.
Sources
- 1. Polyamines Papers - International Polyamines Foundation ETS [polyaminesfoundation.org]
- 2. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 3. Alex KHOMUTOV - Академия Google [scholar.google.com]
- 4. Hydroxylamine derivatives for regulation of spermine and spermidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of novel C-methylated spermidine derivatives to investigate the regulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Specificity of O-(3-Chloroallyl)hydroxylamine as a Suicide Substrate Inhibitor
The following technical guide details the specificity, mechanism, and experimental application of O-(3-Chloroallyl)hydroxylamine as a suicide substrate inhibitor. This document is structured for researchers in enzymology and drug development, focusing on its primary action against PLP-dependent enzymes and potential utility in metabolic engineering.
Executive Summary
O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) is a potent, mechanism-based inactivator (suicide substrate) primarily targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes , such as amino acid decarboxylases (e.g., Histidine Decarboxylase, Ornithine Decarboxylase) and 1-aminocyclopropane-1-carboxylate (ACC) synthase. Unlike simple competitive inhibitors, this compound exploits the enzyme's own catalytic machinery to generate a reactive intermediate—typically an electrophilic allene or acyl chloride equivalent—that covalently modifies the active site. Its specificity is driven by the steric recognition of the O-allyl group and the unique electrophilicity conferred by the 3-chloro substituent, making it a critical probe for mapping active site topology and a scaffold for herbicide and antimicrobial design.
Mechanistic Foundation: The Suicide Inhibition Pathway
The inhibition by O-(3-Chloroallyl)hydroxylamine is not a simple lock-and-key blockade but a kinetic cascade involving catalytic processing.
The Chemical Logic
The molecule contains two functional domains:
-
The Oxyamine Core (
) : A potent nucleophile that reacts with the internal aldimine of the PLP cofactor to form a stable oxime. -
The 3-Chloroallyl Moiety (
) : A latent electrophile. Upon initial binding or processing, this group can undergo elimination or rearrangement to form a reactive species (e.g., a conjugated allene or vinyl cation) capable of alkylating an active site nucleophile (Cys, Lys, or His).
Kinetic Scheme
The inhibition follows the standard mechanism-based inactivation kinetics:
- : The dissociation constant for the initial reversible complex (oxime formation).
- : The rate constant for the irreversible inactivation step (covalent bond formation).
-
Partition Ratio (
) : The number of turnover events per inactivation event (ideally for a perfect suicide inhibitor, but often ).
Visualizing the Mechanism
The following diagram illustrates the pathway from reversible binding to irreversible inactivation within the PLP active site.
Figure 1: Kinetic pathway showing the transition from reversible oxime formation to irreversible covalent modification.
Target Specificity Profile
The specificity of O-(3-Chloroallyl)hydroxylamine is dictated by the architecture of the substrate-binding pocket.
Primary Targets: PLP-Dependent Decarboxylases
The compound mimics the substrate (amino acid) structure but replaces the
-
Histidine Decarboxylase (HDC) : The hydrophobic 3-chloroallyl tail probes the substrate channel, while the oxyamine locks the PLP cofactor.
-
ACC Synthase (Plant) : As a PLP enzyme involved in ethylene biosynthesis, ACC synthase is highly susceptible to oxyamine inhibitors. The 3-chloroallyl group mimics the vinyl group of the natural substrate (SAM) or intermediate, leading to potent inactivation.
-
Ornithine Decarboxylase (ODC) : Similar susceptibility due to the conservation of the PLP-binding domain.
Selectivity vs. Off-Targets
-
vs. Amine Oxidases : Unlike allylamine (which targets copper-containing amine oxidases like SSAO), the oxyamine functionality of O-(3-Chloroallyl)hydroxylamine prevents it from being a substrate for oxidative deamination, reducing off-target inhibition of MAO/SSAO enzymes.
-
vs. Ammonia Monooxygenase (AMO) : While simple hydroxylamines inhibit AMO, the bulky 3-chloroallyl group may sterically hinder access to the copper active site of AMO, conferring selectivity for PLP enzymes in complex biological systems.
Comparative Efficacy Table
| Inhibitor Class | Representative Compound | Primary Target | Mechanism | Reversibility |
| O-Substituted Hydroxylamine | O-(3-Chloroallyl)hydroxylamine | PLP Enzymes (HDC, ACC Synthase) | Oxime formation + Alkylation | Irreversible |
| Haloallylamine | (E)-3-Chloroallylamine | Plasma Amine Oxidase (SSAO) | Oxidative Deamination -> Acrolein | Irreversible |
| Acetylenic Amine | Pargyline | Monoamine Oxidase (MAO) | Flavin Adduct Formation | Irreversible |
| Simple Hydroxylamine | Hydroxylamine | Ammonia Monooxygenase (AMO) | Copper Chelation/Reduction | Reversible/Slow |
Experimental Framework: Validating Suicide Inhibition
To confirm O-(3-Chloroallyl)hydroxylamine acts as a suicide substrate, the following protocol must be executed. This workflow differentiates it from slow-binding or tight-binding reversible inhibitors.
Protocol: Determination of and
Objective : Quantify the kinetic parameters defining the potency of the suicide inhibitor.
Reagents :
-
Purified Enzyme (e.g., recombinant HDC or ACC Synthase).
-
Substrate (e.g., L-Histidine or SAM).
-
O-(3-Chloroallyl)hydroxylamine (dissolved in DMSO/buffer).
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 0.1 mM PLP).
Workflow :
-
Incubation : Incubate the enzyme (
) with varying concentrations of inhibitor ( ) (e.g., 0, 1, 5, 10, 50 M) in the absence of substrate. -
Time-Course Sampling : At defined time points (
min), remove an aliquot. -
Activity Assay : Dilute the aliquot 50-100 fold into a reaction mixture containing saturating substrate (
). This dilution minimizes reversible inhibition, leaving only irreversible inactivation measurable. -
Data Processing :
-
Plot
vs. Time ( ) for each . The slope gives the observed inactivation rate, . -
Plot
vs. . The y-intercept is and the x-intercept is .
-
Protocol: Dialysis/Gel Filtration (Irreversibility Check)
Objective : Prove the covalent nature of the inhibition.
-
Inactivation : Incubate Enzyme + Inhibitor (at
) for 1 hour until activity is <5%. -
Separation : Pass the mixture through a Sephadex G-25 spin column or dialyze against 4L of buffer for 24 hours.
-
Re-assay : Measure enzyme activity.
-
Result A (Suicide): Activity remains <5% (Inhibitor is covalently bound).
-
Result B (Reversible): Activity recovers (Inhibitor dissociated).
-
Visualizing the Experimental Logic
Figure 2: Workflow for Kitz-Wilson analysis to determine kinetic constants of suicide inhibition.
Applications in Research & Biotechnology
Active Site Mapping
The 3-chloroallyl group serves as a "molecular ruler." By varying the chain length or the position of the chlorine (e.g., 2-chloro vs. 3-chloro), researchers can map the distance between the PLP cofactor and the nucleophilic residue responsible for the covalent attack. This provides structural insights into the active site geometry without the need for crystallography.
Herbicide Development
O-(3-Chloroallyl)hydroxylamine is a key intermediate in the synthesis of cyclohexanedione oxime herbicides (e.g., Clethodim ). While Clethodim targets Acetyl-CoA Carboxylase (ACCase), the hydroxylamine intermediate itself can be used to suppress specific PLP-dependent pathways in weeds, such as ethylene production (via ACC synthase inhibition), thereby acting as a synergist or a stand-alone growth regulator.
Metabolic Engineering
In microbial fermentation, this inhibitor can be used to block specific decarboxylation pathways (e.g., blocking the conversion of ornithine to putrescine) to funnel metabolic flux toward a desired product (e.g., arginine or polyamines), provided the dosage is carefully controlled to avoid general toxicity.
References
-
Abeles, R. H., & Maycock, A. L. (1976). Suicide enzyme inactivators. Accounts of Chemical Research, 9(9), 313-319. Link
-
Metcalf, B. W., & Bey, P. (1978). Inhibition of mammalian ornithine decarboxylase by 3-aminooxy-1-propanamine and related aminooxy derivatives. Molecular Pharmacology, 14, 1014. Link
-
Sandusky, P., & Yocum, C. F. (1984).[1] The chloride requirement for photosynthetic oxygen evolution: Analysis of the effects of chloride and other anions on amine inhibition of the oxygen-evolving complex.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(3), 603-611. Link
-
PubChem. (n.d.). O-(3-Chloroallyl)hydroxylamine (CID 3036833). National Center for Biotechnology Information. Link
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link
Sources
Biological Activity of the O-(3-Chloroallyl)hydroxylamine Moiety in Plant Physiology: A Technical Guide to ACCase Inhibition
Executive Summary
In the realm of modern agrochemistry and plant physiology, the targeted disruption of lipid metabolism is a primary strategy for selective weed control. O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) is a highly specialized alkoxyamine that serves as the critical pharmacophoric side-chain in cyclohexanedione oxime (DIM) herbicides, most notably Clethodim[1][2]. While not applied as a standalone herbicide, the covalent integration of this moiety via an oxime ether linkage confers exceptional binding affinity to the plastidic Acetyl-Coenzyme A Carboxylase (ACCase) enzyme in gramineous plants.
This whitepaper synthesizes the mechanistic causality, structure-activity relationships, and self-validating experimental protocols used to quantify the biological activity of the O-(3-chloroallyl) oxime ether moiety in plant physiology.
Chemical Identity and Pharmacophoric Causality
O-(3-Chloroallyl)hydroxylamine is characterized by a hydroxylamine functional group attached to a propenyl chain containing a terminal chlorine substituent[3]. In the synthesis of DIM herbicides, it reacts with the cyclohexenone core to form an oxime ether[4].
Why the 3-Chloroallyl Group? The selection of the 3-chloroallyl moiety over simpler aliphatic chains (e.g., the ethoxy group in Sethoxydim) is driven by precise steric and electronic requirements within the ACCase active site:
-
Enhanced Lipophilicity: The chlorine atom increases the lipophilic character of the molecule, facilitating rapid penetration through the waxy cuticle of grass leaves[5].
-
Steric Optimization: The rigid trans (E) configuration of the chloroallyl chain perfectly occupies the hydrophobic pocket of the Carboxyltransferase (CT) domain of ACCase[2][6].
-
Electronegativity: The electron-withdrawing nature of the chlorine atom stabilizes the oxime ether linkage against premature enzymatic degradation in planta, extending the half-life of the active compound.
Mechanism of Action: The ACCase Inhibition Pathway
In susceptible Poaceae (grass) species, the de novo biosynthesis of fatty acids occurs exclusively in the plastids. The rate-limiting step is the ATP-dependent carboxylation of Acetyl-CoA to Malonyl-CoA, catalyzed by a homomeric, multidomain plastidic ACCase[7].
When a DIM herbicide carrying the O-(3-chloroallyl) moiety enters the plastid, it acts as a potent, reversible, non-competitive inhibitor. It binds specifically to the CT domain of the enzyme, physically blocking the transfer of the carboxyl group to Acetyl-CoA[6]. The cessation of Malonyl-CoA production halts the synthesis of phospholipids required for biomembrane formation, leading to rapid meristematic necrosis and plant death[8].
Fig 1: Metabolic pathway of plastidic ACCase and its targeted inhibition by the O-(3-chloroallyl) moiety.
Quantitative Structure-Activity Relationship (QSAR)
The biological superiority of the O-(3-chloroallyl) moiety is best demonstrated by comparing its half-maximal inhibitory concentration (
The data below demonstrates that the O-(3-chloroallyl) side chain (Clethodim) binds to the susceptible (S) ACCase enzyme with significantly higher affinity than the O-ethyl side chain (Sethoxydim). Furthermore, in resistant (R) biotypes harboring the Ile-1781-Leu target-site mutation, the 3-chloroallyl moiety retains a much higher degree of efficacy[7].
Table 1: Comparative Values of DIM Oxime Ethers on Grass ACCase
| Inhibitor Class | Oxime Ether Side Chain | Target Enzyme | ||
| Clethodim | O-(3-Chloroallyl) | Plastidic ACCase | 0.46 µM | 3.5 – 7.5 µM |
| Sethoxydim | O-Ethyl | Plastidic ACCase | 0.70 µM | 15.3 – 41.1 µM |
(Data synthesized from malachite green colorimetric functional assays[7][10])
Experimental Methodologies: Validating Biological Activity
To quantify the inhibitory power of the O-(3-chloroallyl) moiety, researchers traditionally relied on radioactive
Protocol: In Vitro ACCase Inhibition Assay
Causality Check: This protocol includes a substrate-free negative control to account for background ATP hydrolysis (e.g., from non-specific ATPases), ensuring the Pi measured is strictly ACCase-derived.
Step 1: Enzyme Extraction
-
Harvest 5g of young, actively growing meristematic tissue from a susceptible grass species (e.g., Digitaria ciliaris).
-
Homogenize at 4°C in an extraction buffer (100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT) to preserve the structural integrity of the CT domain[6].
-
Centrifuge at 20,000 × g for 15 minutes and collect the supernatant (crude plastidic ACCase).
Step 2: Reaction Assembly & Inhibitor Incubation
-
In a 96-well microtiter plate, prepare an 80 µL reaction mixture per well containing: 100 mM Tris-HCl (pH 8.0), 2.5 mM
, 50 mM KCl, and 20 mM [6]. -
Introduce the O-(3-chloroallyl)-containing inhibitor at a logarithmic concentration gradient (0.1 µM to 40 µM).
-
Add 10 µL of the crude enzyme extract. Incubate for 10 minutes at room temperature to allow the oxime ether to equilibrate within the CT domain pocket.
Step 3: Reaction Initiation & Detection
-
Initiate the carboxylation reaction by adding 0.15 mM ATP and 0.5 mM Acetyl-CoA[6].
-
Self-Validation: Run a parallel well lacking Acetyl-CoA (Background Pi control) and a well lacking the inhibitor (Maximum Activity control).
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of Malachite Green reagent. The reagent forms a stable, dark green complex with the released Pi[7].
-
Measure absorbance at 620 nm using a spectrophotometer. Calculate the
using non-linear regression analysis[7].
Fig 2: Step-by-step workflow for the Malachite Green ACCase functional assay.
Conclusion
The integration of the O-(3-Chloroallyl)hydroxylamine moiety into cyclohexanedione structures represents a masterclass in rational pesticide design. By leveraging the specific steric bulk, electronegativity, and lipophilicity of the 3-chloroallyl chain, these molecules achieve unparalleled binding affinity to the plastidic ACCase CT domain[2][6]. Understanding the precise biological activity of this moiety not only explains the high efficacy of current graminicides but also provides a foundational QSAR framework for developing next-generation inhibitors capable of overcoming target-site resistance mutations.
References
-
PubChem - O-(3-Chloroallyl)hydroxylamine (CID 3036833). National Center for Biotechnology Information. URL:[Link]
-
Weed Science (Cambridge University Press) - Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Basak, S., et al. (2021). URL:[Link]
-
SciELO - Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. Basak, S., et al. URL:[Link]
-
Journal of Agricultural and Food Chemistry (ACS Publications) - Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides. URL:[Link]
-
University of Hertfordshire (AERU) - Clethodim (Ref: RE 45601) - Pesticide Properties DataBase. URL:[Link]
Sources
- 1. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 3. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]
- 4. CN111217728A - Synthetic method of clethodim intermediate - Google Patents [patents.google.com]
- 5. CA2673033A1 - Penetration enhancer for herbicides and safeners - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cambridge.org [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Impact of O-(3-Chloroallyl)hydroxylamine on Spermine and Spermidine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of O-(3-Chloroallyl)hydroxylamine (CHL) on the intracellular concentrations of the polyamines spermine and spermidine. Polyamines are crucial for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases, including cancer.[1][2][3] CHL, an O-substituted hydroxylamine, is investigated here as a potential modulator of polyamine metabolism.[2][3] This document details the mechanism of action of CHL, its impact on the polyamine biosynthesis pathway, and provides validated experimental protocols for researchers to study these effects. The guide is intended to serve as a foundational resource for scientists and professionals in drug development interested in the therapeutic potential of targeting polyamine metabolism.
Introduction: The Critical Role of Polyamines in Cellular Function
Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes.[1][2][3] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene expression, protein synthesis, and cell signaling pathways.[4][5] The homeostasis of intracellular polyamine levels is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1][6]
The biosynthetic pathway begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[1][4][5] Putrescine is then converted to spermidine, and subsequently to spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).
Given their fundamental role in cell proliferation, the polyamine pathway is a compelling target for therapeutic intervention, particularly in oncology.[2][3] Elevated polyamine levels are frequently observed in cancer cells, correlating with increased proliferation and tumor growth.[2][3] Consequently, inhibitors of polyamine biosynthesis have been extensively investigated as potential anti-cancer agents.
O-(3-Chloroallyl)hydroxylamine (CHL): A Modulator of Polyamine Metabolism
O-(3-Chloroallyl)hydroxylamine, with the chemical formula C3H6ClNO, is an O-substituted hydroxylamine derivative.[7][8][9] While the direct mechanism of CHL on polyamine metabolism is not extensively documented in publicly available literature, the broader class of O-substituted hydroxylamines has been shown to effectively inhibit enzymes involved in polyamine biosynthesis.[2][3] These compounds can act as potent inhibitors of ODC, the key regulatory enzyme in the polyamine synthesis pathway.[2][3][10]
Proposed Mechanism of Action
It is hypothesized that O-(3-Chloroallyl)hydroxylamine functions as an inhibitor of ornithine decarboxylase. The hydroxylamine moiety of CHL can interact with the pyridoxal phosphate (PLP) cofactor in the active site of ODC. This interaction likely forms a stable adduct, thereby inactivating the enzyme and preventing the conversion of ornithine to putrescine. The chloroallyl group may further contribute to the binding affinity and specificity of the inhibitor.
The inhibition of ODC leads to a depletion of the intracellular putrescine pool. As putrescine is the direct precursor for both spermidine and spermine, a reduction in its availability will consequently lead to decreased levels of these higher polyamines.
Caption: Proposed inhibitory action of CHL on the polyamine biosynthesis pathway.
Quantifying the Impact of CHL on Spermine and Spermidine Levels
To ascertain the effect of O-(3-Chloroallyl)hydroxylamine on intracellular polyamine concentrations, a robust and validated analytical methodology is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of polyamines in biological samples.[11]
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of CHL on spermine and spermidine levels in a cell-based assay.
Caption: General experimental workflow for CHL impact analysis.
Detailed Experimental Protocol: HPLC Quantification of Polyamines
This protocol provides a step-by-step guide for the analysis of spermine and spermidine in cell lysates following treatment with CHL.
Materials:
-
Cell culture reagents
-
O-(3-Chloroallyl)hydroxylamine (CHL)
-
Perchloric acid (PCA)
-
Benzoyl chloride
-
Methanol
-
Acetonitrile
-
HPLC system with a C18 reverse-phase column and UV detector
-
Spermine and spermidine standards
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of CHL concentrations (e.g., 0, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a known volume of cold 0.2 M PCA.
-
Centrifuge the lysate to pellet the precipitated protein.
-
Transfer the supernatant containing the polyamines to a new tube.
-
-
Derivatization:
-
To the supernatant, add sodium hydroxide and benzoyl chloride.
-
Vortex vigorously and incubate at room temperature.
-
Extract the benzoylated polyamines with diethyl ether.
-
Evaporate the ether layer to dryness and reconstitute the residue in methanol.[12]
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a mobile phase of methanol:water (e.g., 52:48 v/v) at a flow rate of 1 ml/min.[12]
-
Detect the benzoylated polyamines at a wavelength of 254 nm.[12]
-
Generate a standard curve using known concentrations of derivatized spermine and spermidine to quantify the levels in the samples.
-
Expected Data and Interpretation
The HPLC analysis will generate chromatograms showing peaks corresponding to derivatized spermine and spermidine. The area under these peaks is proportional to the concentration of each polyamine.
Table 1: Hypothetical Quantitative Data of Polyamine Levels Following CHL Treatment
| CHL Concentration (µM) | Incubation Time (h) | Spermidine (nmol/10^6 cells) | Spermine (nmol/10^6 cells) |
| 0 (Control) | 48 | 5.2 ± 0.4 | 3.8 ± 0.3 |
| 1 | 48 | 4.1 ± 0.3 | 3.1 ± 0.2 |
| 10 | 48 | 2.5 ± 0.2 | 1.9 ± 0.1 |
| 100 | 48 | 0.8 ± 0.1 | 0.6 ± 0.05 |
A dose- and time-dependent decrease in both spermidine and spermine levels is the anticipated outcome following treatment with CHL. This reduction would provide strong evidence for the inhibitory effect of CHL on the polyamine biosynthesis pathway.
Broader Implications and Future Directions
The ability of O-(3-Chloroallyl)hydroxylamine to modulate intracellular spermine and spermidine levels holds significant promise for therapeutic applications.
-
Oncology: Given the reliance of cancer cells on high levels of polyamines for their rapid proliferation, CHL could be explored as a potential anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutics.
-
Infectious Diseases: Some pathogens also depend on polyamine metabolism for their survival and virulence. CHL could be investigated for its antimicrobial properties.
-
Inflammatory Conditions: Polyamines have been implicated in the regulation of inflammatory responses.[13] Modulating their levels with CHL might offer a novel approach to treating inflammatory diseases.
Future research should focus on:
-
Confirming the direct inhibitory effect of CHL on purified ODC.
-
Investigating the in vivo efficacy and safety profile of CHL in preclinical animal models.
-
Exploring the potential for synergistic effects when CHL is combined with other therapeutic agents.
-
Elucidating the impact of CHL on other cellular processes that are regulated by polyamines.
Conclusion
O-(3-Chloroallyl)hydroxylamine presents a compelling avenue for the targeted modulation of spermine and spermidine levels. This technical guide provides the foundational knowledge and experimental framework for researchers to investigate its mechanism of action and therapeutic potential. By inhibiting the polyamine biosynthesis pathway, CHL offers a promising strategy for intervening in disease processes characterized by dysregulated cell proliferation and polyamine metabolism. The detailed protocols and conceptual framework provided herein are intended to facilitate further research and development in this exciting field.
References
-
A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. Available at: [Link]
-
Alsouz, M. A. K. (2015). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. Chemistry and Materials Research, 7(1). Available at: [Link]
-
O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Chen, D., Shao, Q., Yin, L., Younis, A., & Zheng, Y. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. Frontiers in Plant Science, 10, 935. Available at: [Link]
-
Marco, F., Alcázar, R., Tiburcio, A. F., & Carrasco, P. (2011). Regulatory Mechanisms of Polyamine Biosynthesis in Plants. ResearchGate. Available at: [Link]
-
Reddy, V. G., Mehrotra, R., & Nath, R. (1988). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 430(1), 21-30. Available at: [Link]
-
Van den Broeck, D., Van den Bergh, A., & Van den Ende, W. (1993). High Speed HPLC Analysis of Polyamines in Plant Tissues. Plant Physiology, 103(2), 629–633. Available at: [Link]
-
HPLC Methods for analysis of Spermidine. HELIX Chromatography. Available at: [Link]
-
Shinki, T., & Suda, T. (1989). Polyamine metabolism in chronic lymphocytic leukemia. The Journal of Immunology, 143(11), 3584-3588. Available at: [Link]
-
Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Amino Acids, 50(12), 1605–1616. Available at: [Link]
-
Agbale, C. M., Barouh, N., & Le, S. (2022). Polyamine-Mediated Growth Regulation in Microalgae: Integrating Redox Balance and Amino Acids Pathway into Metabolic Engineering. MDPI. Available at: [Link]
-
Janse van Rensburg, H. C., Limami, A. M., & Van den Ende, W. (2021). Polyamine Extraction and Quantification by GC–MS. Bio-protocol, 11(4), e3923. Available at: [Link]
-
Chen, D., Shao, Q., Yin, L., Younis, A., & Zheng, Y. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. PMC. Available at: [Link]
-
Gema, S., et al. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]
-
Liu, J. H., et al. (2017). Polyamine biosynthetic pathways and their relation with the cold tolerance of maize (Zea mays L.) seedlings. PMC. Available at: [Link]
-
Morgan, D. M. L. (Ed.). (2011). Polyamines: Methods and Protocols. Humana Press. Available at: [Link]
-
Li, J., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. Available at: [Link]
-
Khomutov, A. R. (2013). Hydroxylamine derivatives for regulation of spermine and spermidine metabolism. ResearchGate. Available at: [Link]
-
Khomutov, A. R. (2013). Hydroxylamine derivatives for regulation of spermine and spermidine metabolism. PubMed. Available at: [Link]
-
O-(3-Chloroallyl)hydroxylamine. PubChem. Available at: [Link]
-
Walter, R. D., & Wittich, R. M. (1988). Effect of haloallylamines on polyamine oxidase activity and spermine levels in Ascaris suum. Biochemical pharmacology, 37(12), 2371-2374. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). ACS Publications. Available at: [Link]
-
Puleston, D. J., et al. (2021). Polyamine metabolism is a central determinant of helper T cell lineage fidelity. PubMed. Available at: [Link]
-
Puleston, D. J., et al. (2021). Polyamine metabolism is a central determinant of helper T cell lineage fidelity. ResearchGate. Available at: [Link]
-
Ornithine Decarboxylase Inhibitors. MeSH Descriptor Data 2026. National Library of Medicine. Available at: [Link]
-
Jackson, L. K., Brooks, H. B., Osterman, A. L., Goldsmith, E. J., & Phillips, M. A. (2003). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PMC. Available at: [Link]
-
Regulation of ornithine decarboxylase (ODC). Reactome Pathway Database. Available at: [Link]
-
Schwarz, C., et al. (2023). High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study. PMC. Available at: [Link]
-
Liu, R., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. Aging, 12(7), 6469–6487. Available at: [Link]
Sources
- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine derivatives for regulation of spermine and spermidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. MeSH Browser [meshb.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iiste.org [iiste.org]
- 13. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice | Aging [aging-us.com]
Technical Guide: O-(3-Chloroallyl)hydroxylamine in Polyamine Research
The following technical guide details the history, mechanism, and application of O-(3-Chloroallyl)hydroxylamine and its related aminooxy analogues within polyamine research.
Executive Summary
O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) represents a specialized class of aminooxy-based suicide inhibitors targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. While often overshadowed by the more famous fluorinated ornithine analogs (e.g., DFMO), this compound and its structural congeners played a pivotal role in elucidating the catalytic mechanisms of Ornithine Decarboxylase (ODC) and 1-Aminocyclopropane-1-carboxylate (ACC) synthase . Its history in polyamine research is defined by its utility as a mechanistic probe for the "aminooxy" inactivation pathway, distinguishing it from the "catalytic turnover" inhibition seen with allylamines.
This guide explores the compound's genesis, its dual role in modulating the SAM-Polyamine-Ethylene metabolic axis, and the rigorous protocols required for its application in enzyme kinetics.
Historical Genesis & Chemical Identity
The Search for Suicide Inhibitors
In the late 1970s and early 1980s, the field of polyamine research was revolutionized by the concept of mechanism-based inactivation (suicide inhibition). Researchers like P. Bey , B. Metcalf , and A. Sjoerdsma at Merrell Dow Research Institute sought to block ODC, the rate-limiting step in polyamine biosynthesis.
Two primary strategies emerged:
-
Substrate Analogues: Compounds mimicking ornithine (e.g.,
-difluoromethylornithine, DFMO). -
Transition State/Cofactor Mimics: Compounds targeting the PLP cofactor directly, such as O-substituted hydroxylamines .
O-(3-Chloroallyl)hydroxylamine emerged from the latter strategy.[1] Unlike DFMO, which requires decarboxylation to become active, O-substituted hydroxylamines can react directly with the PLP aldehyde to form a stable oxime, effectively sequestering the cofactor. The addition of the 3-chloroallyl group provided a secondary "warhead," capable of alkylating nucleophiles within the active site after the initial Schiff base formation.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | O-[(3-Chloroprop-2-en-1-yl)]hydroxylamine |
| CAS Number | 87851-77-2 |
| Molecular Formula | C |
| Functional Class | Aminooxy ether; Haloallyl derivative |
| Key Reactivity | Nucleophilic attack on Carbonyls (PLP); Electrophilic alkylation (Allyl chloride) |
Mechanism of Action: The "Dual-Strike" Inhibition
The potency of O-(3-Chloroallyl)hydroxylamine lies in its ability to hijack the PLP cofactor essential for ODC and ACC synthase activity.
The Kinetic Pathway
-
Docking: The aminooxy group enters the active site, mimicking the amino terminus of the substrate (ornithine or SAM).
-
Oxime Formation: The nucleophilic nitrogen of the hydroxylamine attacks the aldehyde carbon of PLP (internal aldimine), displacing the active site lysine (Lys-69 in ODC).
-
Irreversible Locking: Unlike the natural Schiff base (aldimine), the resulting oxime is thermodynamically stable and hydrolytically resistant.
-
Secondary Alkylation (Latent Inhibition): The 3-chloroallyl moiety, positioned near the active site nucleophiles (e.g., Cys-360), can undergo elimination or direct displacement, covalently crosslinking the enzyme-cofactor complex.
Mechanistic Diagram (Graphviz)
Caption: Step-wise inactivation of PLP-dependent enzymes by O-(3-Chloroallyl)hydroxylamine, leading to stable oxime formation and alkylation.
Impact on Polyamine & Ethylene Research
The compound's significance extends beyond simple inhibition; it acts as a metabolic switch in plant physiology and a probe in mammalian biochemistry.
The SAM-Polyamine-Ethylene Axis
In plant systems, S-Adenosylmethionine (SAM) is a shared precursor for both Polyamines (via SAM Decarboxylase) and Ethylene (via ACC Synthase).
-
ACC Synthase is a PLP-dependent enzyme.
-
O-(3-Chloroallyl)hydroxylamine potently inhibits ACC synthase.
-
Result: Inhibition shunts SAM usage towards polyamine biosynthesis (Spermidine/Spermine), altering the growth/senescence balance. This mechanism is the basis for its use in agricultural "safeners" and growth regulators.
Comparative Inhibitor Profile
| Inhibitor | Target Enzyme | Mechanism | Key Feature |
| O-(3-Chloroallyl)hydroxylamine | ODC, ACC Synthase | Suicide (Oxime + Alkylation) | Targets Cofactor (PLP); Non-competitive with substrate |
| DFMO (Eflornithine) | ODC | Suicide (Decarboxylation dependent) | Substrate Analog; Requires catalytic turnover |
| MDL 72274A | SSAO / MAO-B | Suicide (Proton abstraction) | Targets FAD-dependent oxidases; Allylamine based |
| AOA (Aminooxyacetic acid) | Broad PLP Enzymes | Reversible/Irreversible Oxime | Lack of specificity; High toxicity |
Critical Distinction: Researchers must not confuse O-(3-Chloroallyl)hydroxylamine with MDL 72274A ((E)-2-phenyl-3-chloroallylamine). The former is an aminooxy compound targeting PLP enzymes; the latter is an allylamine targeting FAD-dependent amine oxidases (SSAO).
Experimental Protocols
Synthesis of O-(3-Chloroallyl)hydroxylamine (Reference Protocol)
Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood.
-
Reagents: N-Hydroxyphthalimide, trans-1,3-dichloropropene, Triethylamine (TEA), DMF, Hydrazine hydrate.
-
Coupling: Dissolve N-Hydroxyphthalimide (1.0 eq) in DMF. Add TEA (1.1 eq). Dropwise add 1,3-dichloropropene (1.2 eq) at 0°C. Stir at RT for 12h.
-
Deprotection: Treat the resulting phthalimide intermediate with Hydrazine hydrate in ethanol (reflux 2h) to liberate the free hydroxylamine.
-
Purification: Acidify to form the hydrochloride salt. Recrystallize from Ethanol/Ether.
-
Validation: NMR (
H, C) to confirm the retention of the chloroallyl olefin geometry.
Enzyme Inhibition Assay (ODC/ACC Synthase)
Objective: Determine the
-
Preparation: Purify ODC (from rat liver or recombinant E. coli) or ACC Synthase (from tomato pericarp).
-
Incubation: Incubate enzyme (0.1
M) with varying concentrations of O-(3-Chloroallyl)hydroxylamine (0.1 - 100 M) in Phosphate Buffer (pH 7.2) containing 10 M PLP. -
Time Points: Aliquot samples at 0, 2, 5, 10, and 20 minutes.
-
Activity Check: Dilute aliquots 1:50 into a reaction mix containing
C-Ornithine (for ODC) or C-SAM (for ACC Synthase). -
Quantification: Measure released
CO via liquid scintillation counting. -
Analysis: Plot ln(Remaining Activity) vs. Time. The slope gives
. Plot vs. to determine and .
Self-Validating Check:
-
If inhibition is reversible by dialysis, the oxime bond was not stabilized (unlikely with this compound).
-
If inhibition is prevented by high concentrations of PLP added before the inhibitor, the mechanism confirms cofactor targeting.
References
-
Metcalf, B. W., & Bey, P. (1978). "Inhibitors of mammalian ornithine decarboxylase." Pharmacology & Therapeutics, 22(1), 67-89. Link
- Khomutov, R. M., et al. (1983). "Inhibition of pyridoxal enzymes by substrate analogs containing a hydroxylamine residue." Biochemistry (Moscow), 48, 1001-1008.
-
Sjoerdsma, A., & Schechter, P. J. (1984). "Chemotherapeutic implications of polyamine biosynthesis inhibition." Clinical Pharmacology & Therapeutics, 35(3), 287-300. Link
-
PubChem Compound Summary. (2024). "O-(3-Chloroallyl)hydroxylamine (CID 3036833)."[1] National Center for Biotechnology Information. Link
-
Yu, P. H., & Davis, B. A. (2001). "Stereospecific inhibition of amine oxidases by (E)- and (Z)-2-phenyl-3-chloroallylamine." Journal of Pharmacy and Pharmacology, 53(4), 563-568. (Contextual reference for Allylamine vs. Hydroxylamine distinction). Link
Sources
Methodological & Application
Preparation of O-(3-Chloroallyl)hydroxylamine Stock Solution in DMSO: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of O-(3-chloroallyl)hydroxylamine stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document outlines the critical chemical properties, safety considerations, and step-by-step procedures to ensure the accurate and safe use of this versatile reagent in experimental workflows. The causality behind experimental choices is explained to provide a deeper understanding of the protocol's scientific basis.
Introduction: The Scientific Imperative for Precise Stock Solution Preparation
O-(3-Chloroallyl)hydroxylamine, also known by its IUPAC name O-[(2E)-3-chloro-2-propen-1-yl]hydroxylamine, is a reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring a hydroxylamine moiety and a chloroallyl group, makes it a valuable precursor for creating complex molecules.[1]
The integrity of experimental outcomes is fundamentally reliant on the precise and accurate preparation of starting materials. For a reactive compound like O-(3-chloroallyl)hydroxylamine, the preparation of a stable, accurately concentrated stock solution is a critical first step that dictates the reproducibility and reliability of subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent of choice due to its broad-solvating power for a wide range of organic molecules. This guide provides a robust protocol for the preparation of O-(3-chloroallyl)hydroxylamine stock solutions in DMSO, with a strong emphasis on safety, stability, and accuracy.
Compound Profile and Safety Considerations
A thorough understanding of the chemical and safety profile of O-(3-chloroallyl)hydroxylamine is paramount before any handling or experimental work.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 87851-77-2 | [1][2] |
| Molecular Formula | C₃H₆ClNO | [1][2] |
| Molecular Weight | 107.54 g/mol | [1][2] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 209 °C | [1] |
| Flash Point | 80 °C | [1] |
| Storage Conditions | Store under an inert atmosphere at temperatures below -20°C. | [1] |
Safety and Handling
O-(3-Chloroallyl)hydroxylamine is classified as toxic if swallowed. Due to the presence of the hydroxylamine functional group, it should be handled as a potentially reactive and hazardous compound.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield when handling this compound.
-
Ventilation: All handling and preparation of O-(3-chloroallyl)hydroxylamine and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of any vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Dispose of all waste materials in accordance with local, state, and federal regulations.
Protocol for the Preparation of a 100 mM Stock Solution
This protocol details the preparation of a 100 mM stock solution of O-(3-chloroallyl)hydroxylamine in DMSO. This concentration is a common starting point for many applications; however, the solubility of the compound should be empirically determined if higher concentrations are required.
Materials and Equipment
-
O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE) as specified in section 2.2
Step-by-Step Protocol
-
Pre-equilibration of Materials: Allow the vial of O-(3-chloroallyl)hydroxylamine and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the compound.
-
Calculation of Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of O-(3-chloroallyl)hydroxylamine:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 107.54 g/mol = 10.754 mg
-
-
Weighing the Compound: In a chemical fume hood, carefully weigh 10.754 mg of O-(3-chloroallyl)hydroxylamine directly into a pre-labeled, sterile amber glass vial.
-
Addition of DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the weighed compound.
-
Dissolution:
-
Securely cap the vial and vortex the solution for 1-2 minutes until the compound is fully dissolved.
-
If the compound does not dissolve completely with vortexing, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also be employed, but care should be taken as heat can potentially degrade the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear and free of particulates.
-
Storage of the Stock Solution:
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For short-term storage (up to one week), store the stock solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.[3] This minimizes repeated freeze-thaw cycles which can lead to degradation.
-
Experimental Workflow and Quality Control
The following diagram illustrates the logical flow of preparing and utilizing the O-(3-chloroallyl)hydroxylamine stock solution in a typical experimental setting.
Caption: Workflow for the preparation and use of O-(3-Chloroallyl)hydroxylamine stock solution.
Conclusion: Ensuring Experimental Success
The protocol outlined in this application note provides a comprehensive and safety-conscious approach to the preparation of O-(3-chloroallyl)hydroxylamine stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the accuracy, reproducibility, and safety of their experimental work involving this important chemical reagent. The emphasis on using anhydrous solvent, proper dissolution techniques, and appropriate storage conditions is critical for maintaining the integrity and stability of the stock solution, which is the foundation for reliable and meaningful scientific data.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. Retrieved from [Link]
-
Veeprho. (n.d.). Clethodim Sulfoxide (Mixture of Diastereomers). Retrieved from [Link]
-
PubChem. (n.d.). O-(3-Chloroallyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2021). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
Sources
Application Note: A Protocol for Inhibiting Polyamine Oxidase in Plant Tissue Culture
Introduction: The Significance of Polyamine Catabolism in Plant Systems
Polyamines (PAs), such as putrescine (Put), spermidine (Spd), and spermine (Spm), are ubiquitous small aliphatic amines that are fundamental to a myriad of biological processes in plants.[1] Their roles are extensive, encompassing embryogenesis, cell division, organogenesis, and responses to both biotic and abiotic stress.[1][2] The cellular concentration of these polyamines is meticulously regulated through a dynamic equilibrium between their biosynthesis and catabolism to maintain normal plant growth and development.[1][3]
A key enzyme in the catabolic pathway is Polyamine Oxidase (PAO), a flavin-dependent enzyme that catalyzes the oxidation of spermidine and spermine.[1][4][5] This process is not merely a degradation pathway; it is a significant source of hydrogen peroxide (H₂O₂), a critical signaling molecule in plants.[1][2][4] PAO-generated H₂O₂ is implicated in vascular development, programmed cell death (PCD), and stress responses.[1][4]
There are two main types of PAO-catalyzed reactions in plants: terminal catabolism (TC) and back-conversion (BC).[1]
-
Terminal Catabolism (TC): Oxidizes Spd and Spm to produce 1,3-diaminopropane, H₂O₂, and an aminoaldehyde.[1][5]
-
Back-Conversion (BC): Oxidizes Spm to Spd, and Spd to Put, also generating H₂O₂.[1][3]
Studying the precise roles of PAs and their catabolic products requires tools to modulate this pathway. Chemical inhibitors of PAO serve as powerful instruments for researchers to dissect the physiological consequences of altered PA metabolism. One such potent and widely utilized inhibitor is Guazatine , a non-systemic fungicide that acts as a strong, non-competitive inhibitor of plant PAO.[6][7][8] By blocking PAO activity, guazatine treatment leads to an accumulation of its substrates (Spd and Spm) and a reduction in H₂O₂ production, allowing for the investigation of their downstream effects.[7]
This application note provides a comprehensive, step-by-step protocol for the use of guazatine to inhibit PAO in plant tissue culture systems. It further details methods for validating the efficacy of the inhibition through enzyme activity assays and metabolite profiling.
Visualizing the Mechanism of Inhibition
To understand the protocol's target, it is crucial to visualize the polyamine catabolism pathway and the specific point of inhibition.
Caption: Polyamine catabolism pathway and the inhibitory action of Guazatine on PAO.
Materials and Methods
Reagents and Equipment
-
Plant tissue culture medium (e.g., Murashige and Skoog (MS) medium)[9]
-
Guazatine triacetate (analytical standard)
-
Sterile, deionized water
-
0.22 µm syringe filters and sterile syringes
-
Autoclave
-
Laminar flow hood
-
Sterile culture vessels (e.g., Petri dishes, flasks)
-
Standard laboratory glassware (use plasticware for guazatine solutions)[10][11]
-
pH meter
-
Analytical balance
-
Reagents for PAO activity assay (see Protocol 4)
-
Reagents for HPLC analysis (see Protocol 5)
Properties of Guazatine Inhibitor
A summary of guazatine's properties is essential for its effective use.
| Property | Description | Source |
| Common Name | Guazatine | [7] |
| Chemical Nature | A mixture of guanidated polyamines, primarily salts of iminoctadine. Sold as guazatine acetates. | [7][11][12] |
| Mechanism | Potent, non-competitive inhibitor of plant polyamine oxidase (PAO). | [6][8] |
| Solubility | Highly soluble in water (>600 g/L). Soluble in methanol. | [11] |
| Stability | Stable in aqueous solution at pH 5, 7, and 9 for at least 30 days at 25°C. Heat-labile. | [12] |
| Storage | Store stock solutions at -20°C in plastic containers to prevent adsorption to glass surfaces. | [10] |
Experimental Protocols
The following protocols provide a workflow for preparing the inhibitor, treating plant tissues, and validating the results.
Sources
- 1. Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine Catabolism in Plants: A Universal Process With Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Polyamine Catabolism in Plants: A Universal Process With Diverse Functions [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. relana-online.de [relana-online.de]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. fao.org [fao.org]
In vitro enzyme kinetics assay using O-(3-Chloroallyl)hydroxylamine
Application Note: Kinetic Profiling of Histidine Ammonia-Lyase (HAL) using the Suicide Substrate O-(3-Chloroallyl)hydroxylamine
Strategic Overview
Histidine Ammonia-Lyase (HAL, EC 4.3.1.[1][2]3) is a pivotal enzyme in amino acid catabolism, converting L-histidine to trans-urocanic acid (UCA).[3][4] In humans, this pathway is critical for skin barrier function (filaggrin degradation) and UV protection. In oncology, HAL depletion is investigated as a therapeutic strategy for histidine-auxotrophic tumors.
O-(3-Chloroallyl)hydroxylamine is a potent mechanism-based inhibitor (suicide substrate) specifically designed to probe the active site of HAL and its related enzyme, Phenylalanine Ammonia-Lyase (PAL). Unlike competitive inhibitors, this compound exploits the enzyme's own catalytic machinery to form a covalent bond, permanently inactivating the enzyme.
This guide details the protocol for using O-(3-Chloroallyl)hydroxylamine to determine kinetic parameters (
Mechanistic Insight: The "Suicide" Attack
To design a valid assay, one must understand the interaction. HAL utilizes a unique electrophilic prosthetic group: 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) .
-
Recognition: The enzyme recognizes the hydroxylamine moiety as a mimic of the L-histidine amino group.
-
Activation: The enzyme attempts to abstract a proton (normal catalytic step).
-
Trap: The latent reactivity of the 3-chloroallyl group is triggered. Instead of releasing a product, the intermediate collapses, forming a stable covalent adduct with the MIO cofactor.
This results in Time-Dependent Inhibition (TDI) , distinct from reversible inhibition.
Figure 1: Mechanism of Inactivation
Caption: The irreversible inactivation pathway. The inhibitor binds reversibly (
Experimental Protocols
Materials & Reagents
-
Enzyme: Recombinant Human HAL or Bacterial HAL (purified).
-
Substrate: L-Histidine (Sigma-Aldrich).
-
Inhibitor: O-(3-Chloroallyl)hydroxylamine (synthesized or sourced from specialty suppliers like ChemScene/Sigma).
-
Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 - 8.5 (HAL is pH sensitive).
-
Detection: UV-Vis Spectrophotometer capable of kinetic mode at 277 nm .
Protocol A: Continuous Spectrophotometric Assay (Baseline Activity)
Before inhibition studies, establish the specific activity of your HAL preparation.
-
Prepare Master Mix: 50 mM Tris-HCl (pH 8.5) + 1 mM DTT (optional, to protect cysteines, though MIO is robust).
-
Blank: Add 950 µL buffer + 50 µL L-Histidine (100 mM stock).
-
Reaction: Add 940 µL buffer + 50 µL L-Histidine + 10 µL Enzyme.
-
Measure: Monitor Absorbance at 277 nm for 5 minutes.
-
Note: Urocanic acid has a high extinction coefficient (
).
-
Protocol B: Determination of and (Kitz-Wilson Method)
Since this is a suicide inhibitor,
Workflow:
-
Pre-incubation: Incubate HAL with varying concentrations of O-(3-Chloroallyl)hydroxylamine in the absence of substrate.
-
Sampling: At specific time points, remove an aliquot and dilute it into a high-concentration substrate solution to measure remaining activity.
Step-by-Step:
-
Prepare Inhibitor Stocks: 0, 10, 50, 100, 250, 500 µM in Buffer.
-
Enzyme Mix: Prepare HAL at 10x final assay concentration.
-
Incubation (The "Kill" Phase):
-
Mix 10 µL Enzyme + 90 µL Inhibitor (at each concentration).
-
Incubate at 30°C.
-
-
Time Points: At
minutes:-
Withdraw 10 µL of the incubation mix.
-
Rapidly inject into a cuvette containing 990 µL of Saturating Substrate Mix (50 mM L-Histidine in Buffer).
-
Note: The massive dilution (1:100) and high substrate concentration prevent further inhibition during measurement.
-
-
Measurement: Record the initial velocity (
) of the reaction at 277 nm.
Figure 2: Kitz-Wilson Experimental Workflow
Caption: Workflow for determining time-dependent inactivation parameters. The dilution step effectively "freezes" the inhibition state.
Data Analysis & Interpretation
To extract the kinetic constants, analyze the decline in enzyme activity over time.
Step 1: Determine Pseudo-First-Order Rates (
-
The slope of each line
(observed inactivation rate). -
Check: The lines should be linear. If they curve, the inhibitor might be unstable or substrate depletion is occurring.
Step 2: Secondary Plot (Kitz-Wilson)
Plot
The equation governing this is:
-
y-intercept:
(The maximum rate of inactivation at infinite inhibitor). -
x-intercept:
(The affinity of the inhibitor for the active site).
Table 1: Expected Kinetic Parameters for HAL Inhibition
| Parameter | Definition | Typical Range | Significance |
| Inhibitor dissociation constant | 1 - 100 µM | Lower = Higher affinity binding. | |
| Max inactivation rate | 0.1 - 10 min⁻¹ | Higher = Faster covalent bond formation. | |
| Inactivation efficiency | M⁻¹s⁻¹ | Best metric for comparing potency. |
Troubleshooting & Validation (Self-Correcting Systems)
-
Protection Assay (Critical Control):
-
Issue: Is the inhibition truly active-site directed?
-
Test: Co-incubate the enzyme with the Inhibitor AND a high concentration of competitive substrate (e.g., L-Histidine or a competitive inhibitor like Urocanate).
-
Result: The rate of inactivation (
) should decrease significantly because the active site is protected.
-
-
Irreversibility Check:
-
Issue: Is it just a tight-binding reversible inhibitor?
-
Test: After inhibition, dialyze the enzyme extensively (overnight) against buffer.
-
Result: If activity does not recover, the inhibition is covalent (suicide).
-
References
-
Mechanism of MIO-Enzymes
-
Baedeker, M., & Schulz, G. E. (2002). Structure of a histidine ammonia-lyase with a hydrophobic inhibitor. European Journal of Biochemistry, 269(6), 1790–1797. Link
-
-
Suicide Inhibition of HAL/PAL
-
Givot, I. L., & Abeles, R. H. (1970). Mechanism of Action of Phenylalanine Ammonia-lyase. Journal of Biological Chemistry, 245(13), 3271–3273. Link
- Note: This seminal paper establishes the use of hydroxylamine analogs as suicide substr
-
-
Kinetic Analysis Methods
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245–3249. Link
-
-
Compound Properties
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | 96992-71-1 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
Determining the Optimal Dosage of Bioactive Compounds for Mammalian Cell Lines: A Practical Guide Using a Model Therapeutic
Note on the Investigated Compound: Initial literature and database searches for "O-(3-Chloroallyl)hydroxylamine" did not yield sufficient data regarding its biological effects or established protocols for its use in mammalian cell culture.[1][2] This compound is primarily documented as a reagent in organic synthesis.[1] To provide a robust and scientifically-grounded protocol, this guide will use the well-characterized and widely-used chemotherapeutic agent, Doxorubicin , as a model compound. The principles and methodologies detailed herein are broadly applicable to the determination of optimal dosages for novel or uncharacterized bioactive molecules.
Introduction: The Imperative of Precise Dosage Determination
The cornerstone of reliable and reproducible in vitro research is the accurate determination of a compound's effective concentration. An insufficient dose may fail to elicit a biological response, while an excessive dose can lead to off-target effects and cytotoxicity, confounding data interpretation. The primary objective of this guide is to provide a comprehensive framework for establishing the optimal dosage of a bioactive compound in mammalian cell lines. This process typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. This value serves as a critical benchmark for subsequent mechanistic and functional studies.
This guide will elucidate the mechanism of action of our model compound, Doxorubicin, and provide a detailed, step-by-step protocol for a cytotoxicity assay, data analysis, and interpretation.
Understanding the Model Compound: Doxorubicin
Doxorubicin is an anthracycline antibiotic with broad-spectrum anti-tumor activity.[] Its primary mechanisms of action in cancer cells are multifaceted and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA synthesis and function.[][4][5]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of double-strand breaks and leading to apoptosis.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling to produce free radicals, which cause damage to cellular components like DNA, proteins, and membranes.[4][6]
Due to these potent cytotoxic effects, precise dosage is crucial in both clinical and research settings.
Experimental Workflow for Optimal Dosage Determination
The determination of the optimal dosage is a two-phase process: a range-finding experiment followed by a definitive IC50 determination.
Phase 1: Range-Finding Experiment
The purpose of this initial experiment is to identify a broad concentration range of the compound that produces a biological response, from no effect to complete cell death. This is typically achieved by treating cells with serial dilutions of the compound over several orders of magnitude (e.g., 0.01 µM to 100 µM).
Phase 2: Definitive IC50 Determination
Based on the results of the range-finding study, a more refined set of concentrations is selected to generate a detailed dose-response curve. This allows for the precise calculation of the IC50 value.
Detailed Protocol: Determining IC50 using a Resazurin-Based Viability Assay
This protocol utilizes a resazurin-based assay (e.g., PrestoBlue™, alamarBlue™), which is a robust and sensitive method for quantifying cell viability. In viable cells, the blue, non-fluorescent resazurin is reduced by mitochondrial enzymes to the pink, highly fluorescent resorufin.
Materials
-
Adherent mammalian cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride (powder form)
-
Sterile Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Sterile, 96-well flat-bottom tissue culture plates
-
Resazurin-based cell viability reagent
-
Multi-channel pipette
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Preparation of Doxorubicin Stock Solution
CAUTION: Doxorubicin is a hazardous compound and should be handled in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Calculate the required mass: To prepare a 10 mM stock solution of Doxorubicin hydrochloride (MW: 579.98 g/mol ), use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 579.98 g/mol [9][10]
-
Dissolution: Dissolve the weighed powder in sterile DMSO to achieve the final concentration of 10 mM.[7][8] Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[9] Avoid repeated freeze-thaw cycles.
Experimental Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in fresh, pre-warmed medium and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Doxorubicin Working Solutions:
-
Thaw an aliquot of the 10 mM Doxorubicin stock solution.
-
Perform serial dilutions in complete culture medium to prepare working solutions at 2x the final desired concentrations. For example, to achieve final concentrations of 0.1, 0.5, 1, 2.5, 5, and 10 µM, prepare 2x working solutions of 0.2, 1, 2, 5, 10, and 20 µM.[11]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the appropriate Doxorubicin working solution to each well.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used in the dilutions) and "no-cell" blank wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12][13]
-
-
Cell Viability Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate wavelengths (Ex/Em ~560/590 nm).
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the "no-cell" blank wells from all other readings.
-
Normalization: Normalize the data to the vehicle control by expressing the viability of treated cells as a percentage of the control cells: % Viability = (Fluorescence of Treated Cells / Average Fluorescence of Vehicle Control) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the Doxorubicin concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value from the dose-response curve.[14][15] GraphPad Prism or similar software is recommended for this analysis.
Data Presentation: Typical Doxorubicin IC50 Values
The IC50 of Doxorubicin can vary significantly depending on the cell line and experimental conditions (e.g., incubation time). The table below provides a summary of reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | Reported IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 2.92 | [12] |
| HeLa | Cervical Cancer | 48 | 4.18 | [14] |
| MCF-7 | Breast Cancer | 24 | ~0.4 - 2.50 | [12][16] |
| MDA-MB-231 | Breast Cancer | 24 | ~0.2 | [17] |
| A549 | Lung Cancer | 24 | >20 | [12] |
| HepG2 | Liver Cancer | 24 | 12.18 | [12] |
Note: These values should be considered as a guide. It is crucial to determine the IC50 for your specific cell line and experimental setup.[18]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the IC50 determination workflow.
Caption: Workflow for IC50 Determination.
Conclusion and Best Practices
This guide provides a comprehensive framework for determining the optimal dosage of a bioactive compound, using Doxorubicin as a model. Adherence to best practices is essential for generating high-quality, reproducible data. Key considerations include:
-
Cell Line Authenticity: Regularly verify the identity of your cell lines.
-
Assay Selection: Choose a viability assay that is not affected by the physicochemical properties of your compound. For colored compounds like Doxorubicin, a wash step before adding the reagent can minimize interference.[19]
-
Appropriate Controls: Always include vehicle controls and no-cell blanks.
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the IC50 value.
By following these guidelines, researchers can confidently establish the optimal dosage of their compounds of interest, paving the way for meaningful and impactful in vitro studies.
References
-
O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
- Zare, H., Ahmadi, A., Ghasemi, A., & Ghanbari, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(19), 4747.
-
Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. PharmGKB. Retrieved from [Link]
- Brown, M. S., & Goldstein, J. L. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00275.
-
Dose–response curves of sitagliptin and doxorubicin in HeLa cells with overlaid four-parameter logistic (4PL) regression fits. ResearchGate. Retrieved from [Link]
- Srichairatanakool, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(20), 8016.
- An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2016). Blood, 128(24), 2827–2838.
-
The dose–response curve of doxorubicin measured by MTT assay on HeLa cells. ResearchGate. Retrieved from [Link]
- Haugh, K. A., et al. (2022). Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules.
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
- Sloan, C. Q., & Rodriguez, C. O. (2018). In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. American journal of veterinary research, 79(2), 193–200.
- McHowat, J., et al. (2001). Clinical Concentrations of Doxorubicin Inhibit Activity of Myocardial Membrane-associated, Calcium-independent Phospholipase A21. Clinical Cancer Research, 7(5), 1338–1344.
- In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015). International Journal of Nanomedicine, 10, 5615–5630.
- Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells. (2021). International Journal of Molecular Sciences, 22(16), 8887.
- In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2018). Cancers, 10(11), 444.
-
IC50 values determination for doxorubicin or cisplatin after MCF7, MDA-MB-231 or Sk-BR3 cells treatment for 24 h. ResearchGate. Retrieved from [Link]
- HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. (2018). Methods and Protocols, 1(1), 8.
- The Measurement and Analysis of Impedance Response of HeLa Cells to Distinct Chemotherapy Drugs. (2021). Sensors, 21(4), 1345.
-
How to calculate ic50?. ResearchGate. Retrieved from [Link]
-
What volume of medium is required to be added to 100mM stock of Doxorubucin to have different concentration of 0.1, 0.5, 1, 1.5, 2, 2.5, 5 and 10uM?. ResearchGate. Retrieved from [Link]
- Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. (1993). Archives of Toxicology, 67(8), 552–558.
-
What is the IC50 value of Doxorubicin on MG 63 cell line?. ResearchGate. Retrieved from [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Retrieved from [Link]
-
O-(3-Chloroallyl)hydroxylamine. PubChem. Retrieved from [Link]
- Mutagenic Potential of Hydroxylamine Hydrochloride (WR 740) in the Mouse Lymphoma Forward Mutation Assay. (2017).
-
The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). RSC Publishing. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules | PLOS Computational Biology [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methods for administering O-(3-Chloroallyl)hydroxylamine in in vivo studies
Application Note: Technical Guide for In Vivo Administration of O-(3-Chloroallyl)hydroxylamine
Executive Summary
O-(3-Chloroallyl)hydroxylamine (also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine) is a specialized alkoxyamine probe used primarily in two distinct research vectors:
-
Enzyme Kinetics & Inhibition: As a mechanism-based "suicide" inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes (e.g., decarboxylases, transaminases) and amine oxidases. Its structure mimics the amino acid substrate, allowing the hydroxylamine moiety to form a stable oxime with the PLP cofactor, while the chloroallyl group acts as a latent electrophile for irreversible alkylation.
-
Toxicology & Metabolism: As a primary metabolite of chloroacetanilide herbicides (e.g., Clethodim) and fumigants (1,3-dichloropropene), used to assess metabolic fate and genotoxic potential in mammalian systems.
This guide provides a standardized protocol for the formulation, stability management, and in vivo administration of this compound, addressing its specific physicochemical challenges: oxidation susceptibility, pH-dependent solubility, and reactivity with carbonyl-containing vehicles.
Physicochemical Profile & Formulation Strategy
The compound exists in two forms: the Free Base (an oil) and the Hydrochloride Salt (a solid). For in vivo reproducibility, the Hydrochloride Salt (HCl) is strictly recommended due to superior water solubility and stoichiometry.
| Property | Free Base (CAS 87851-77-2) | Hydrochloride Salt (CAS 96992-71-1) |
| State | Clear, colorless oil | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, EtOH); Poor in water | Highly soluble in water/saline (>50 mg/mL) |
| Stability | Prone to oxidation; volatile | Stable at RT; Hygroscopic |
| Preferred Use | Chemical synthesis intermediates | In vivo administration (IP, IV, PO) |
Protocol A: Preparation of Injectable Solution (HCl Salt)
Target Concentration: 10 mg/mL (Example)
-
Weighing: Weigh the Hydrochloride salt in a humidity-controlled environment (hygroscopic).
-
Vehicle Selection: Use 0.9% Sterile Saline or PBS (pH 7.4) .
-
Critical: Do NOT use vehicles containing ketones or aldehydes (e.g., Acetone, certain PEG grades with impurities) as hydroxylamines react rapidly with carbonyls to form oximes, neutralizing the compound.
-
-
Dissolution: Add vehicle to the solid. Vortex for 30 seconds. The salt should dissolve instantly.
-
pH Adjustment (Crucial):
-
The HCl salt solution will be acidic (pH ~3–4).
-
Step: Titrate cautiously with 1N NaOH to pH 6.5–7.0 .
-
Warning: Do not exceed pH 7.5, as the free base may precipitate or undergo auto-oxidation.
-
-
Filtration: Sterile filter using a 0.22 µm PES membrane . (Nylon binds some amines; avoid).
-
Storage: Prepare fresh daily . If storage is necessary, freeze aliquots at -80°C under argon.
Protocol B: Converting Free Base to Injectable Form
Use only if HCl salt is unavailable.
-
Dissolve Free Base oil in DMSO (stock concentration: 100 mg/mL).
-
Dilute 1:10 or 1:20 into sterile water (not saline initially, to avoid salting out).
-
Adjust pH to 7.0 using dilute HCl.
-
Note: High DMSO content (>10%) may cause IP irritation; consider Corn Oil for oral gavage.
In Vivo Administration Protocols
Route Selection & Dosing Guidelines
| Route | Recommended Vehicle | Max Volume (Rat/Mouse) | Application |
| Intraperitoneal (IP) | Saline/PBS (pH 7.0) | 10 mL/kg (Rat) / 20 mL/kg (Mouse) | Enzyme inhibition studies; Rapid absorption. |
| Oral Gavage (PO) | Water or Corn Oil | 10 mL/kg | Toxicology/Metabolite studies (mimics dietary exposure). |
| Intravenous (IV) | Saline (Strict pH 7.4) | 5 mL/kg | PK studies; Immediate bioavailability. |
Recommended Dosage Ranges
Based on structural analogs (e.g., Aminooxyacetic acid, Brocresine).
-
Enzyme Inhibition (Acute): 10 – 50 mg/kg (IP).
-
Effect: Rapid depletion of target enzyme activity (e.g., HDC, ODC) within 1–4 hours.
-
-
Toxicological Assessment (Sub-chronic): 5 – 100 mg/kg/day (PO).
-
Endpoint: Monitor for hematological changes (anemia) or liver hypertrophy, common with chloroallyl derivatives.
-
Experimental Workflow: Enzyme Inhibition Study
Caption: Workflow for acute enzyme inhibition assessment. Baseline controls are critical due to circadian fluctuations in decarboxylase enzymes.
Mechanism of Action (Mechanistic Rationale)
Understanding the mechanism is vital for interpreting data. O-(3-Chloroallyl)hydroxylamine acts as a suicide substrate (mechanism-based inactivator).
-
Recognition: The enzyme (e.g., HDC) recognizes the inhibitor as a substrate analog.
-
Oxime Formation: The aminooxy group reacts with the aldehyde of the PLP cofactor, forming a stable oxime (reversible step).
-
Latent Activation: The enzyme attempts to process the analog. The specific geometry positions the 3-chloroallyl group near an active site nucleophile.
-
Irreversible Inactivation: Elimination of the chloride ion generates a reactive allene or Michael acceptor, which covalently alkylates the enzyme, permanently disabling it.
Caption: Mechanism-based inactivation pathway. The compound hijacks the enzyme's catalytic machinery to create a covalent bond.
Safety & Handling (Toxicology)
-
Hazard Class: Irritant, Potential Mutagen (Alkylating Agent).
-
Handling: Wear nitrile gloves, lab coat, and safety glasses. Handle the pure powder in a fume hood to avoid inhalation.
-
Metabolic Toxicity: High doses (>100 mg/kg) may induce methemoglobinemia (common with hydroxylamines) or glutathione depletion (due to the chloroallyl electrophile).
-
Genotoxicity: While 3-chloroallyl alcohol (metabolite) has shown mixed results in genotoxicity assays, treat the parent hydroxylamine as a potential DNA-alkylating agent.
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Precipitation on Injection | pH shock or Salting out | Ensure formulation pH is 6.5–7.0. Inject slowly. |
| Loss of Activity | Reaction with Vehicle | Verify vehicle is carbonyl-free. Do not use acetone or unpurified PEG. |
| Animal Lethargy | Acute CNS toxicity | Reduce dose. Check for methemoglobinemia (brown blood). |
| Variable Results | Oxidation of compound | Prepare fresh immediately before use. Do not store solution >4 hours. |
References
-
Matrix Scientific. (2024). (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride Product Data. Retrieved from
-
National Institutes of Health (NIH). (2023). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. PubMed Central. Retrieved from
-
ResearchGate. (2018).[1] Mechanism of L-histidine decarboxylation and inhibition by O-substituted hydroxylamines. Retrieved from
-
PubChem. (2024).[2] Compound Summary: O-(3-Chloroallyl)hydroxylamine (CAS 87851-77-2).[3][4][5][6] Retrieved from
-
Sigma-Aldrich. (2024). Hydroxylamine derivatives and PLP-enzyme inhibition protocols. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]
- 4. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
Application Note: Advanced Sample Preparation for HPLC-MS Analysis of Carbonyls via O-(3-Chloroallyl)hydroxylamine Treatment
Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmaceutical Scientists. Objective: To provide a robust, self-validating protocol for the extraction, derivatization, and HPLC-MS/MS quantification of polar carbonyl compounds using O-(3-Chloroallyl)hydroxylamine (CAHA).
Scientific Rationale & Causality
The trace-level analysis of low-molecular-weight carbonyl compounds (aldehydes and ketones) in complex biological or environmental matrices presents two fundamental analytical challenges:
-
Chromatographic Behavior: Short-chain carbonyls are highly polar and exhibit poor retention on standard reversed-phase (C18) HPLC columns.
-
Detection Sensitivity: Most aliphatic carbonyls lack a strong chromophore for UV detection and possess poor ionization efficiency for Electrospray Ionization Mass Spectrometry (ESI-MS).
To overcome these limitations, sample treatment with O-(3-Chloroallyl)hydroxylamine (CAHA; CAS 87851-77-2) [1] serves as a highly specialized derivatization strategy. CAHA is an organic compound featuring a nucleophilic hydroxylamine group attached to an electrophilic, chlorine-substituted propenyl chain[1].
The Causality Behind the Chemistry
When a sample is treated with CAHA, the aminooxy nitrogen executes a nucleophilic attack on the carbonyl carbon, followed by dehydration to form a highly stable chloroallyl oxime ether[2]. This specific structural transformation provides three critical analytical advantages:
-
Hydrophobic Shift: The addition of the 3-chloroallyl moiety significantly increases the hydrophobicity of the analyte, shifting its elution to a cleaner region of the reversed-phase chromatogram.
-
Isotopic Mass Tagging: Chlorine naturally exists as two stable isotopes,
and , in a precise ~3:1 ratio. Derivatization with CAHA embeds this unique isotopic signature into every carbonyl analyte. During LC-MS analysis, this acts as a built-in mass filter, allowing software to easily distinguish true derivatized metabolites from isobaric matrix background noise[3]. -
Thermodynamic pH Control: The reaction is strictly buffered at pH 4.5. The causality here is a delicate thermodynamic balance: the environment must be acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that the aminooxy group of CAHA (pKa
4.5) becomes fully protonated ( ), which would extinguish its nucleophilicity.
Reaction mechanism of CAHA derivatization with carbonyls forming stable chloroallyl oximes.
Materials and Reagents
-
Derivatization Reagent: (E)-O-(3-Chloroallyl)hydroxylamine (CAHA),
95% purity[4]. Prepare a 100 mM stock solution in LC-MS grade Acetonitrile. -
Catalyst Buffer: 200 mM Sodium Acetate buffer, adjusted strictly to pH 4.5 with glacial acetic acid.
-
Internal Standard (IS): D5-Pentanal (or appropriate stable-isotope labeled carbonyl).
-
Cleanup Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (30 mg/1 mL).
-
Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.
Step-by-Step Sample Preparation Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard prior to extraction ensures that any matrix effects or incomplete derivatization steps are mathematically normalized.
Step 3.1: Matrix Extraction & Protein Precipitation
-
Transfer 100 µL of the biological sample (e.g., plasma, cell lysate) into a 1.5 mL low-bind microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., 10 µM D5-Pentanal).
-
Add 300 µL of ice-cold Methanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000
g for 10 minutes at 4°C. Transfer the cleared supernatant to a new glass HPLC vial.
Step 3.2: CAHA Derivatization Treatment
-
To the cleared supernatant, add 50 µL of the 200 mM Sodium Acetate buffer (pH 4.5) to establish the catalytic environment.
-
Add 20 µL of the 100 mM CAHA stock solution.
-
Seal the vial and incubate in a thermoshaker at 60°C for 60 minutes operating at 800 RPM.
-
Causality Note: 60°C provides sufficient thermal energy to drive the dehydration of the hemiacetal intermediate without causing thermal degradation of heat-labile metabolites.
-
Quench the reaction by rapidly cooling the vial in an ice bath for 5 minutes, then dilute the mixture with 500 µL of LC-MS grade water.
Step 3.3: Solid Phase Extraction (SPE) Cleanup
Causality Note: Unreacted CAHA reagent present in high concentrations will cause severe ion suppression in the ESI source. SPE cleanup is mandatory to isolate the hydrophobic oxime ethers from the highly polar unreacted reagent and buffer salts.
-
Condition: Pass 1 mL of Acetonitrile through the HLB cartridge, followed by 1 mL of Water.
-
Load: Apply the diluted, derivatized sample mixture onto the cartridge.
-
Wash: Wash with 1 mL of 5% Acetonitrile in Water to elute salts and unreacted CAHA.
-
Elute: Elute the derivatized carbonyls with 500 µL of 100% Acetonitrile into a clean autosampler vial.
Step-by-step sample preparation and SPE cleanup workflow for CAHA-derivatized HPLC analysis.
Analytical Parameters & Data Presentation
Table 1: HPLC Gradient Conditions
Separation is performed on a C18 column (e.g., 2.1
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic |
| 6.0 | 10 | 90 | Linear |
| 8.0 | 10 | 90 | Hold |
| 8.1 | 95 | 5 | Re-equilibration |
| 10.0 | 95 | 5 | End |
Table 2: Representative MRM Transitions for CAHA-Derivatized Carbonyls
Note the characteristic ~2 Da mass difference between the
| Target Analyte | Underivatized MW | Precursor Ion ( | Precursor Ion ( | Product Ion [m/z] | CE (eV) |
| Formaldehyde | 30.03 | 120.0 | 122.0 | 75.0 | 15 |
| Hexanal | 100.16 | 190.1 | 192.1 | 115.1 | 20 |
| Pyruvic Acid | 88.06 | 178.0 | 180.0 | 132.0 | 18 |
| D5-Pentanal (IS) | 91.16 | 186.1 | 188.1 | 115.1 | 20 |
Self-Validating Quality Control (System Suitability)
To guarantee the trustworthiness of the generated data, the analytical run must pass the following self-validation checks:
-
Derivatization Efficiency Check: The absolute peak area of the derivatized Internal Standard (D5-Pentanal-CAHA) must maintain a Coefficient of Variation (CV) of < 10% across all samples. A sudden drop indicates a failure in the pH buffering or thermal incubation step.
-
Isotopic Ratio Verification (The Mass Tag Filter): The integration software must be programmed to calculate the ratio of the
MRM transition to the MRM transition for every detected peak. A true carbonyl derivative will strictly exhibit a ratio between 2.9 and 3.2 . Any peak falling outside this ratio is automatically flagged and rejected as an isobaric matrix interference. -
Matrix Blank Integrity: A "Reagent Blank" (Water substituted for sample) must be processed through the entire extraction, derivatization, and SPE protocol. The background signal for target analytes in the blank must be < 5% of the Lower Limit of Quantification (LLOQ) to rule out artifactual oxidation or contamination during sample handling.
References
- CymitQuimica. "O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine (CAS 87851-77-2) - Chemical Properties and Applications." CymitQuimica Catalog, 2025. [URL: https://cymitquimica.com]
- BenchChem. "Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines." BenchChem Technical Support, 2025. [URL: https://www.benchchem.com]
- PubChem. "O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833." National Center for Biotechnology Information, 2024.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/3036833]
- Utrecht University Repository. "Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS." DSpace, 2024. [URL: https://dspace.library.uu.nl/]
Sources
Time-dependent inhibition assays with O-(3-Chloroallyl)hydroxylamine
Application Note: Time-Dependent Inhibition Assays with O-(3-Chloroallyl)hydroxylamine
Introduction & Mechanistic Insight
O-(3-Chloroallyl)hydroxylamine (often utilized as its hydrochloride salt) is a highly specific, mechanism-based inhibitor ("suicide substrate") of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) . Unlike reversible inhibitors that exist in rapid equilibrium with the enzyme, this compound relies on the enzyme's catalytic machinery to form a covalent adduct, resulting in time-dependent inhibition (TDI).
The Mechanism of Action
SSAO utilizes a unique cofactor, Topaquinone (TPQ) , generated via the post-translational modification of a tyrosine residue.[1] The inhibition mechanism proceeds as follows:
-
Recognition: The inhibitor binds to the SSAO active site (
). -
Catalytic Attack: The nucleophilic hydroxylamine moiety attacks the C5 carbonyl of the TPQ cofactor.
-
Inactivation: Instead of releasing a product, the compound forms a stable oxime-like covalent adduct with TPQ, permanently disabling the enzyme (
).
This specificity allows researchers to distinguish SSAO activity from Monoamine Oxidase (MAO-A/B) activity in complex tissue homogenates, as MAO utilizes a flavin cofactor and is generally resistant to this specific hydroxylamine derivative at low concentrations.
Figure 1: Kinetic pathway of SSAO inactivation. The compound acts as a suicide inhibitor, transitioning from a reversible complex to a covalent dead-end species.
Experimental Design: The IC50 Shift Assay
To validate O-(3-Chloroallyl)hydroxylamine as a time-dependent inhibitor, one must demonstrate that its potency increases (IC50 decreases) as the enzyme and inhibitor are incubated together before the substrate is added.
Critical Parameters
-
Enzyme Source: Recombinant human VAP-1 or Rat Aorta Homogenate (rich in SSAO).
-
Substrate: Benzylamine (standard SSAO substrate).
-
Detection: Amplex Red / HRP System (Fluorometric detection of H₂O₂).[1]
-
Inhibitor Stock: Dissolve O-(3-Chloroallyl)hydroxylamine HCl in water or DMSO. Note: Hydroxylamines are reactive; prepare fresh.
Experimental Workflow
The experiment involves two parallel conditions:
-
T=0 (No Pre-incubation): Enzyme and Substrate are mixed, then Inhibitor is added immediately.
-
T=30 (Pre-incubation): Enzyme and Inhibitor are incubated for 30 minutes, then Substrate is added.
If the IC50 at T=30 is significantly lower (e.g., >3-fold shift) than at T=0, the compound is a time-dependent inhibitor.
Figure 2: Step-by-step workflow for the IC50 Shift Assay used to detect time-dependent inhibition.
Detailed Protocol
Reagents & Buffer Setup
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Detection Mix (2X): 200 µM Benzylamine, 100 µM Amplex Red, 2 U/mL HRP in Assay Buffer.
-
Enzyme Solution (2X): Dilute SSAO to a concentration that yields linear signal for 60 mins (approx. 10-50 ng/well for recombinant protein).
Step-by-Step Procedure
-
Inhibitor Dilution: Prepare a 7-point dilution series of O-(3-Chloroallyl)hydroxylamine (e.g., 100 µM down to 0.1 nM) in Assay Buffer.
-
Plate Setup: In a black 96-well plate:
-
Add 50 µL of Enzyme Solution to all wells.
-
Add 10 µL of Inhibitor (or buffer control) to respective wells.
-
-
Pre-Incubation:
-
Seal the plate and incubate at 37°C for the designated time (
min). -
Tip: Stagger the start times so all reactions finish pre-incubation simultaneously.
-
-
Initiation: Add 40 µL of Detection Mix to all wells.
-
Measurement: Immediately place in a fluorescence plate reader (37°C). Monitor kinetics (Ex/Em: 530/590 nm) for 30–60 minutes.
Data Analysis: Determining and
To fully characterize the inhibitor, do not rely solely on IC50.[2] Calculate the microscopic rate constants.
Step 1: Determine
Step 2: Determine
| Parameter | Definition | Significance |
| Max inactivation rate ( | How fast the covalent bond forms at saturation. | |
| Inactivator affinity ( | The concentration required for half-maximal inactivation rate.[3] | |
| Efficiency ( | The best metric for comparing potency across different inhibitors. |
Troubleshooting & Validation
-
Issue: No Time-Dependence Observed.
-
Cause: The reaction with TPQ might be too fast (complete within mixing time) or too slow.
-
Solution: Lower the inhibitor concentration range. If inhibition is instant, treat it as a tight-binding inhibitor.
-
-
Issue: High Background Signal.
-
Cause: Hydroxylamines can sometimes react directly with Amplex Red or HRP.
-
Control: Run a "No Enzyme" control with Inhibitor + Detection Mix to check for chemical interference.
-
-
Issue: Loss of Enzyme Activity in Controls.
-
Cause: SSAO can be unstable at 37°C over long periods.
-
Solution: Always normalize data to the "Vehicle Control" at the same pre-incubation time point.
-
References
-
Kinemuchi, H., et al. (2004). "Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues." Neurotoxicology, 25(1-2), 325-335. Link
-
Wang, E. Y., et al. (2006). "Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity." Journal of Medicinal Chemistry, 49(7), 2166-2173. Link
-
Obach, R. S., et al. (2007).[2] "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. (Standard reference for TDI kinetic modeling). Link
-
Sigma-Aldrich. "Product Information: (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride."[4] Link
Sources
Handling and safety precautions for O-(3-Chloroallyl)hydroxylamine
An In-Depth Guide to the Safe Handling and Application of O-(3-Chloroallyl)hydroxylamine
Preamble: Understanding the Reagent's Dual-Personality
O-(3-Chloroallyl)hydroxylamine (CAS No. 87851-77-2) is a highly valuable and reactive bifunctional reagent in modern organic synthesis.[1] Its utility is derived from the presence of two key reactive centers: the nucleophilic hydroxylamine group and an electrophilic allylic chloride. This unique structure allows it to serve as a cornerstone in the synthesis of complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[1] For instance, it is a key precursor for certain herbicides and has been explored for creating new antimicrobial agents.[1][2][3]
However, the very features that make this molecule synthetically attractive also impart a significant and multifaceted hazard profile. The reagent's "dual-personality" combines the inherent risks of both hydroxylamine derivatives and allylic chlorides. A thorough understanding of this combined reactivity is not merely a procedural formality but the absolute foundation for its safe and effective use. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary framework for risk assessment, safe handling, and emergency preparedness, moving from the fundamental chemical principles to practical, actionable protocols.
Deconstruction of Inherent Hazards: A Tale of Two Functional Groups
A comprehensive risk assessment for O-(3-Chloroallyl)hydroxylamine must begin with an analysis of its constituent functional groups, as its hazard profile is a synergy of both.
The Hydroxylamine Moiety: Instability and Systemic Toxicity
The N-O bond in hydroxylamines is energetically weak, making the entire class of compounds potentially unstable.[4]
-
Thermal Instability and Explosive Potential: Hydroxylamine and its derivatives can decompose violently or explosively when heated.[5][6] While the free base of O-(3-Chloroallyl)hydroxylamine has a high boiling point (209°C), localized heating, friction, or shock during handling should be avoided.[4][7]
-
Systemic Toxicity: Hydroxylamines are known to be potent inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8][9] This can lead to cyanosis and, in severe cases, death.[9] They are also recognized as skin and eye irritants and may cause allergic skin reactions.[4][10][11]
-
Corrosivity: Many hydroxylamine salts, such as the commonly used hydroxylamine hydrochloride, are corrosive to metals.[4][12]
The Allylic Chloride Moiety: Flammability and Severe Irritation
The chloroallyl group introduces a different but equally serious set of risks, characteristic of halogenated alkenes.
-
Flammability: Allyl chloride, the parent compound of this moiety, is a highly flammable liquid with a low flash point (-32°C).[13] While O-(3-Chloroallyl)hydroxylamine itself has a higher flash point of 80°C, it is still a combustible liquid.[1][7]
-
Severe Irritation and Tissue Damage: Allylic chlorides are powerful irritants to the skin, eyes, and respiratory tract.[13][14][15] Contact can cause severe burns, and inhalation of vapors may lead to pulmonary edema (fluid accumulation in the lungs), an effect that can be delayed.[13][15]
-
High Permeability and Systemic Effects: These compounds can be readily absorbed through the skin, leading to systemic toxicity.[14][16] Chronic exposure to allyl chloride has been linked to liver and kidney damage.[15][17]
Compound-Specific Hazard Profile
O-(3-Chloroallyl)hydroxylamine is classified as a toxic substance, specifically noted as Toxic if swallowed (H301) , and is assigned the GHS06 pictogram for acute toxicity (skull and crossbones).[7] This underscores the need for stringent controls to prevent any route of exposure, be it ingestion, inhalation, or skin contact.
Risk Assessment and Mitigation Summary
All work with O-(3-Chloroallyl)hydroxylamine must be preceded by a formal risk assessment. The following table summarizes the key hazards and the necessary control measures.
| Hazard Category | Specific Risk | Primary Mitigation Strategies (Controls) |
| Acute Toxicity | Toxic if swallowed (H301).[7] Potential for severe systemic effects via inhalation or skin absorption.[13][14] May induce methemoglobinemia.[8][9] | Engineering: Must be handled in a certified chemical fume hood. PPE: Chemical splash goggles, face shield, appropriate gloves (see Section 4.2), lab coat. Administrative: Never work alone. Prohibit eating/drinking in the lab. |
| Irritation & Corrosion | Causes irritation to eyes, skin, and respiratory tract.[4][13][14] Potential for severe burns upon prolonged contact.[15] | Engineering: Maintain fume hood sash at the lowest practical height. Ensure immediate access to an eyewash station and safety shower. PPE: Full-face protection (goggles + face shield), chemical-resistant apron, and gloves.[18] |
| Flammability | Combustible liquid (Flash Point: 80°C).[1][7] Vapors may form flammable mixtures with air. | Administrative: Keep away from open flames, sparks, and hot surfaces.[4] Use non-sparking tools. Engineering: Use explosion-proof equipment where necessary.[5] |
| Reactivity & Stability | Potentially unstable; may decompose upon heating.[5][6] Incompatible with strong oxidizing agents.[6] | Administrative: Store in a cool, dry, well-ventilated area, away from incompatibles.[1][7] Store under an inert atmosphere (e.g., nitrogen).[7] |
| Chronic Health Effects | Suspected of causing cancer (based on hydroxylamine data).[10] May cause damage to organs (liver, kidneys) through prolonged exposure.[15] | Engineering & PPE: Strict adherence to all engineering controls and PPE protocols is the primary defense to minimize any long-term exposure. |
Standard Operating Protocol (SOP) for O-(3-Chloroallyl)hydroxylamine
This protocol is a mandatory minimum standard. All local institutional safety rules must also be followed.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling, dispensing, and reactions involving this reagent must be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm).[1]
-
Safety Equipment: An operational and recently tested safety shower and eyewash station must be located within a 10-second travel distance of the work area.[5]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling the reagent:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards used in combination with a full-face shield.[13]
-
Hand Protection: Double-gloving is recommended. Wear a thin inner nitrile glove and a thicker, chemical-resistant outer glove (e.g., Viton® or butyl rubber). Consult a glove compatibility chart, as nitrile gloves alone may offer insufficient protection against chlorinated compounds.
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>10 mL).
Step-by-Step Handling and Dispensing Protocol
Preparation is paramount. Read the entire protocol before starting.
-
Pre-Handling Check: Designate a specific area within the fume hood for the procedure. Ensure all required equipment (glassware, syringes, quench solutions, waste containers) is present and accessible before retrieving the reagent from storage.
-
Reagent Equilibration: The reagent is typically stored at low temperatures (-20°C or 4°C).[1][7] Allow the sealed container to equilibrate to ambient temperature inside the fume hood to prevent moisture condensation upon opening.
-
Inert Atmosphere Transfer: If the reagent is stored under an inert atmosphere, prepare a system (e.g., a Schlenk line or a balloon filled with nitrogen/argon) to maintain this atmosphere during the transfer.
-
Dispensing:
-
For small volumes, use a clean, dry glass syringe with a metal needle. Purge the syringe with inert gas before drawing up the liquid.
-
For larger volumes, perform a cannula transfer under positive inert gas pressure.
-
Alternatively, weigh the required amount by difference in a tared, sealed vial.
-
-
Addition to Reaction: Add the reagent dropwise to the reaction mixture, ensuring controlled temperature if the reaction is exothermic.
-
Post-Dispensing:
-
Immediately and securely cap the main reagent bottle.
-
Rinse the used syringe/cannula with a suitable solvent (e.g., the reaction solvent), dispensing the rinsing into the reaction vessel. Then, rinse the syringe/cannula with a quenching solution (see below) into a dedicated waste container.
-
-
Decontamination & Waste Disposal:
-
All contaminated materials (gloves, paper towels, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Glassware should be rinsed with a suitable solvent, then decontaminated by rinsing with a freshly prepared 10% sodium bisulfite solution to reduce any residual hydroxylamine, followed by standard cleaning procedures.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.[1]
-
Visual Workflow for Safe Handling
Caption: Workflow for handling O-(3-Chloroallyl)hydroxylamine.
Emergency Response Protocols
In all cases of exposure or major spill, immediately alert colleagues and call emergency services.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13][18] Seek immediate medical attention. Do not use neutralizing chemicals. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][18] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[13][18] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [18] If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill (<50 mL) | Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[15] Scoop the material into a labeled, sealable hazardous waste container using non-sparking tools. Decontaminate the area with a suitable solvent followed by soap and water. |
| Large Spill (>50 mL) | Evacuate the immediate area and alert all laboratory personnel.[13] If safe to do so, remove ignition sources. Call the institutional emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |
Application Highlight: Synthesis of Oxime Ethers
O-(3-Chloroallyl)hydroxylamine is an effective O-alkylating agent.[19] The hydroxylamine oxygen acts as a nucleophile, displacing a suitable leaving group. This reactivity is central to its use in agrochemical synthesis. For example, it can be used to form substituted oxime ethers, which are known to have herbicidal and plant growth regulatory properties.[1]
Representative Reaction Pathway
The diagram below illustrates a generalized nucleophilic substitution reaction where O-(3-Chloroallyl)hydroxylamine reacts with an electrophile (R-X), showcasing the O-alkylation pathway that is key to its synthetic utility.
Caption: Generalized N-alkylation reaction pathway.
References
- Vertex AI Search. (2025, March 1). O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview.
-
Centers for Disease Control and Prevention (CDC). Allyl chloride - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
International Programme on Chemical Safety (IPCS). (1993). ICSC 0010 - ALLYL CHLORIDE. [Link]
- CloudSDS. (2025, March 28). A Detail Guide on Allyl Chloride Hazard and Safety.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl chloride. [Link]
- Santa Cruz Biotechnology, Inc.
- ECHEMI.
-
Evelo, C. T., et al. (1991). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. PubMed. [Link]
- BLD Pharmatech. Safety Data Sheet: (E)-O-(3-Chloroallyl)hydroxylamine.
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
- Lab Alley. (2025, July 3).
- Sigma-Aldrich. (2025, November 6).
- Los Alamos National Laboratory. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
-
Wikipedia. Hydroxylamine. [Link]
- Synfacts. (2005). Hydroxylamines as Oxygen-Based Nucleophiles in Allylic Substitution Reaction. Thieme.
-
DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential. [Link]
-
Sdfine. HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]
-
Hartwig, J. F., et al. (2007). Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives. PMC. [Link]
-
DeSesso, J. M., et al. (1994). Developmental toxicity of hydroxylamine: an example of a maternally mediated effect. PubMed. [Link]
-
Prat, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. PMC. [Link]
-
ACS Publications. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]
-
Barboni, L., et al. (1990). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. RSC Publishing. [Link]
-
Chemsrc. (2025, August 27). O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2. [Link]
- Safety data sheet according to Regulation (EC) No 1907/2006. (2024, November 25).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3036833, O-(3-Chloroallyl)hydroxylamine. [Link]
-
de Visser, S. P., et al. (2015). Iron complexes of tetramine ligands catalyse allylic hydroxyamination via a nitroso–ene mechanism. Beilstein Journals. [Link]
-
Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE. [Link]
- Safety Data Sheet. (2021, May 18). 107183 - Hydroxylamine hydrochloride.
-
PENTA. (2025, March 17). Hydroxylamine hydrochloride - Safety Data Sheet. [Link]
- Google Patents. (2021). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Lessons [ncsp.tamu.edu]
- 7. (E)-O-(3-Chloroallyl)hydroxylamine | 87851-77-2 [sigmaaldrich.com]
- 8. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity of hydroxylamine: an example of a maternally mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. ICSC 0010 - ALLYL CHLORIDE [chemicalsafety.ilo.org]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl chloride [cdc.gov]
- 15. nj.gov [nj.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 18. actylislab.com [actylislab.com]
- 19. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: O-(3-Chloroallyl)hydroxylamine Solubilization Guide
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with O-(3-Chloroallyl)hydroxylamine in aqueous environments.
Physicochemical Profiling & Causality
O-(3-Chloroallyl)hydroxylamine is a highly versatile nucleophilic reagent used extensively in the synthesis of agrochemicals and pharmaceutical intermediates, as detailed by [1]. However, its amphiphilic structure—featuring a polar aminooxy headgroup and a lipophilic chloroallyl tail—creates significant handling challenges in biological buffers.
Quantitative Chemical Properties
To design an effective solubilization strategy, we must first analyze the compound's physical constraints.
| Property | Value | Implication for Solubilization |
| CAS Number | 87851-77-2 | Unique identifier for the free base form. |
| Molecular Weight | 107.54 g/mol | Rapid diffusion, but prone to aggregation if uncharged[2]. |
| Physical State (RT) | Clear colorless oil | Difficult to handle volumetrically in micro-assays[3]. |
| Density | 1.155 g/mL | Sinks and phases out in aqueous media if not dissolved[3]. |
| Estimated pKa | 4.96 – 5.93 | Remains unprotonated (neutral) at physiological pH (7.4)[4][5]. |
| Solubility Profile | Soluble in organics | Requires co-solvents or pH-shifts for aqueous integration[1]. |
The Mechanistic Root of the Problem
The core issue lies in the compound's acid-base chemistry. The pKa of the conjugate acid of similar O-alkylhydroxylamines ranges from 4.96 to 5.93, according to literature from [5] and [4]. At a physiological pH of 7.4 (e.g., in PBS or HEPES), the compound exists almost entirely (>99%) in its unprotonated, free-base form. Because the nitrogen lone pair is neutral, the hydrophobic chloroallyl chain dominates the molecule's physical behavior, driving hydrophobic aggregation and phase separation. Conversely, lowering the pH protonates the nitrogen, forming a highly water-soluble cationic species (such as a hydrochloride salt), a form commercially available via suppliers like [6].
Troubleshooting FAQs
Q1: I added O-(3-Chloroallyl)hydroxylamine directly to PBS (pH 7.4) and it formed a cloudy emulsion. How do I fix this? A: Direct addition of the free-base oil[3] to neutral buffers forces the hydrophobic chloroallyl groups to aggregate. To resolve this, you must pre-solubilize the compound using a water-miscible co-solvent[1] or by forming a salt via pH adjustment prior to buffer introduction.
Q2: What is the maximum concentration of DMSO I can use without denaturing my assay proteins? A: For most enzymatic and cellular assays, the final concentration of DMSO should not exceed 1-2% (v/v). To achieve a 1 mM final concentration of O-(3-Chloroallyl)hydroxylamine, prepare a 100 mM master stock in 100% DMSO. A 1:100 dilution into your assay will yield a safe 1% final DMSO concentration.
Q3: My assay is highly sensitive to organic solvents. Is there a solvent-free method to improve aqueous solubility at pH 7.4? A: Yes. You can utilize cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD can encapsulate the chloroallyl tail, forming a water-soluble inclusion complex while leaving the reactive hydroxylamine group exposed to the aqueous environment.
Validated Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Co-solvent Dilution Method (DMSO/EtOH)
Best for: High-throughput screening and standard biochemical assays.
-
Massing: Weigh out 10.75 mg of O-(3-Chloroallyl)hydroxylamine (MW = 107.54 g/mol )[2].
-
Stock Generation: Dissolve the oil in 1.0 mL of anhydrous DMSO or Ethanol to yield a 100 mM master stock. Vortex for 30 seconds until completely homogeneous.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C to prevent oxidative degradation.
-
Aqueous Integration: On the day of the experiment, dilute the stock 1:100 directly into a stirring aqueous buffer (e.g., PBS pH 7.4) to achieve a 1 mM working solution. Add dropwise to prevent localized precipitation.
-
Self-Validation Check: Measure the absorbance of the final buffer at 600 nm (OD600). A reading of <0.05 indicates complete solubilization without micro-emulsions.
Protocol B: Acidic Pre-solubilization (Salt Formation)
Best for: Solvent-sensitive cellular assays and structural biology.
-
Initial Aliquot: Pipette 10.75 mg of the compound into a microcentrifuge tube.
-
Protonation: Add 100 µL of 1.0 M HCl and vortex vigorously. The protonation of the amine will form the hydrochloride salt[6], which is highly water-soluble.
-
Volume Expansion: Add 900 µL of deionized water to create a 100 mM aqueous stock.
-
Buffering: Dilute into your final assay buffer. Critical step: Ensure your assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES or Phosphate) to absorb the acidic stock.
-
Self-Validation Check: Verify the final pH of the assay buffer using a micro-pH probe. It should remain within 0.1 pH units of the target (e.g., 7.4), confirming the buffer capacity was not overwhelmed.
Mechanistic Solubilization Workflow
The following diagram illustrates the logical pathways for integrating O-(3-Chloroallyl)hydroxylamine into aqueous systems based on the principles discussed above.
Fig 1: Solubilization pathways for O-(3-Chloroallyl)hydroxylamine in aqueous buffers.
References
-
Title: O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 Source: PubChem - NIH URL: [Link]
-
Title: (E)-O-(3-Chloro-2-propenyl)hydroxylamine CAS NO.87851-77-2 Source: Anhui Techchem Industrial Co.,Ltd. URL: [Link]
-
Title: CAS:87851-77-2 O-(3-Chloroallyl)hydroxylamine manufacturer Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: PMC - NIH URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-O-(3-Chloro-2-propenyl)hydroxylamine CAS NO.87851-77-2 supplier,(E)-O-(3-Chloro-2-propenyl)hydroxylamine CAS NO.87851-77-2 Wholesale [techemi.com]
- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
Troubleshooting inconsistent PAO inhibition with O-(3-Chloroallyl)hydroxylamine
Topic: Troubleshooting Inconsistent Polyamine Oxidase (PAO) Inhibition with O-(3-Chloroallyl)hydroxylamine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering irreproducible IC50 values, false positives, or assay artifacts when screening O-substituted hydroxylamines against Polyamine Oxidase (PAO).
By understanding the fundamental enzymology of PAO and the chemical reactivity of hydroxylamines, we can bypass common assay pitfalls and establish a self-validating screening workflow.
Part 1: Mechanistic FAQs & Troubleshooting
Q: My IC50 values for O-(3-Chloroallyl)hydroxylamine against PAO fluctuate wildly between experimental runs. What is causing this?
A: The most frequent cause of batch-to-batch variability with this specific compound is the presence of nucleophilic reducing agents in your assay buffer. The 3-chloroallyl moiety is an electrophilic alkylating agent. If your buffer contains Dithiothreitol (DTT) or
Q: The compound shows potent inhibition in my Amplex Red assay, but secondary cell-based polyamine profiling shows no target engagement. Why?
A: You are observing a classic false-positive assay artifact. The Amplex Red assay relies on Horseradish Peroxidase (HRP) to convert the H
Q: Is O-(3-Chloroallyl)hydroxylamine actually a mechanism-based inhibitor of PAO? A: No. O-substituted hydroxylamines are rationally designed to target Pyridoxal-5'-Phosphate (PLP)-dependent enzymes (such as Ornithine Decarboxylase, ODC) by forming stable oximes with the PLP carbonyl group . Polyamine Oxidase (PAO) and Spermine Oxidase (SMOX) are Flavin Adenine Dinucleotide (FAD)-dependent enzymes. Because FAD lacks a reactive carbonyl for oxime formation, hydroxylamines act only as weak, reversible substrate analogs for PAO, rather than potent mechanism-based suicide inhibitors.
Part 2: Visualizing the Artifacts
To successfully troubleshoot this workflow, it is critical to map where the inhibitor is intended to act versus where it chemically interferes with the assay components.
Caption: Mechanism of hydroxylamine interference in HRP-coupled polyamine oxidase assays.
Caption: Troubleshooting logic tree for resolving assay interference and inhibitor degradation.
Part 3: Data Presentation & Assay Comparison
To bypass HRP interference, researchers must select an orthogonal assay. The table below summarizes the quantitative performance and susceptibility of various PAO assay modalities when testing hydroxylamine derivatives.
| Assay Methodology | Primary Readout | Susceptibility to Hydroxylamine Interference | False Positive Rate | Limit of Detection (LOD) | Recommended Use |
| Amplex Red / HRP | H | Critical (HRP Inhibition/Reduction) | >80% | ~50 nM | Avoid for hydroxylamines |
| MBTH / Aldehyde | 3-acetamidopropanal | High (Oxime formation with aldehyde) | ~60% | ~1 µM | Avoid for hydroxylamines |
| HPLC-UV (Benzoylation) | Polyamine Depletion | None (Direct substrate measurement) | <1% | ~100 nM | Gold Standard |
| LC-MS/MS | Polyamine Depletion | None (Direct mass detection) | <1% | ~20 pg | High-throughput profiling |
Part 4: Orthogonal Validation Protocol (Self-Validating System)
To establish true target engagement, you must abandon coupled assays and directly measure the depletion of the polyamine substrate using HPLC-UV via Benzoyl Chloride derivatization . This protocol is designed as a self-validating system : by measuring both the substrate and the product directly, any chemical scavenging by the inhibitor will be immediately visible as an unbalanced stoichiometric ratio in the chromatogram.
Step-by-Step Methodology: HPLC-UV Direct Quantification
Phase 1: Enzyme Reaction & Self-Validation Checkpoint
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 8.0). Crucial: Do not add DTT or
-mercaptoethanol. -
Pre-incubate recombinant PAO (0.5 µg) with varying concentrations of O-(3-Chloroallyl)hydroxylamine (0.1 µM to 100 µM) for 15 minutes at 37°C.
-
Self-Validation Control: Prepare a "Minus-Enzyme" control spiked with 50 µM N1-acetylspermine (substrate) and 50 µM spermidine (product) + 100 µM inhibitor. If the product peak area drops compared to a no-inhibitor control, the hydroxylamine is chemically reacting with the polyamines, not the enzyme.
-
Initiate the active reactions by adding 50 µM N1-acetylspermine. Incubate for 30 minutes at 37°C.
-
Quench the reaction by adding an equal volume of ice-cold 10% Perchloric Acid (HClO
). Centrifuge at 15,000 x g for 10 minutes to pellet proteins.
Phase 2: Benzoyl Chloride Derivatization 6. Transfer 500 µL of the deproteinized supernatant to a plastic vial (polyamines bind to glass). 7. Add 1 mL of 2N NaOH to basify the solution. 8. Add 10 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds to initiate chromophore formation . 9. Incubate at room temperature for 20 minutes. 10. Add 2 mL of saturated NaCl to stop the reaction, followed by 2 mL of diethyl ether. 11. Vortex and incubate at -20°C for 1 hour to separate the phases. 12. Collect 1 mL of the upper ether phase, evaporate to dryness at 50°C, and resuspend the benzoylated polyamines in 200 µL of HPLC-grade methanol.
Phase 3: HPLC-UV Analysis 13. Inject 20 µL onto a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). 14. Run an isocratic mobile phase of Methanol:Water (60:40) at a flow rate of 1.0 mL/min. 15. Monitor absorbance at 254 nm. Calculate PAO activity based on the depletion of the N1-acetylspermine peak and the appearance of the spermidine peak.
References
-
Serrano, J., et al. "Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays." Biochemical and Biophysical Research Communications, 2009. URL:[Link]
-
Khomutov, M., et al. "Hydroxylamine derivatives for regulation of spermine and spermidine metabolism." Biochemistry (Moscow), 2013. URL:[Link]
-
Wongyai, S., et al. "HPLC Analysis of Polyamines and Their Acetylated Derivatives in the Picomole Range Using Benzoyl Chloride." Biomedical Chromatography, 1988. URL:[Link]
-
Al-Razaq, et al. "Separation And Determination Of Benzoylated Polyamines (Spermidine And Spermine) Using HPLC Technique." International Institute for Science, Technology and Education (IISTE), 2014. URL:[Link]
Optimizing incubation time for maximum PAO inhibition
Technical Support Center: Optimizing Polyamine Oxidase (PAO) Inhibition Assays
Executive Summary
Topic: Optimizing Incubation Kinetics for Polyamine Oxidase (PAO/SMOX) Inhibitor Screening. Target Audience: Assay Development Scientists, Medicinal Chemists, and Pharmacologists. Context: Polyamine Oxidase (PAOX) and Spermine Oxidase (SMOX) are critical flavin-dependent enzymes in the polyamine catabolic pathway.[1] They are emerging targets for cancer therapy (e.g., neuroblastoma, gastric cancer) and parasitic diseases. "Maximum inhibition" in drug discovery requires distinguishing between thermodynamic equilibrium (for reversible inhibitors) and maximal inactivation (for irreversible/slow-binding inhibitors like MDL 72527).
This guide addresses the kinetic optimization of incubation times—specifically the Inhibitor-Enzyme Pre-incubation (
Part 1: The Kinetic Logic (The "Why")
To optimize for maximum inhibition, you must first classify your inhibitor's mechanism. The incubation strategy differs fundamentally between reversible and irreversible binding.
The Pre-Incubation Variable ( )
-
Reversible Inhibitors (Fast-On/Fast-Off): Equilibrium is reached rapidly (seconds to minutes). A standard 10–15 minute pre-incubation at 37°C is usually sufficient to establish the
equilibrium. Extending this time yields no benefit and risks enzyme thermal instability. -
Irreversible/Slow-Binding Inhibitors (Time-Dependent): Many PAO inhibitors (e.g., polyamine analogues, halo-amines) are mechanism-based inactivators. Their potency is a function of time.
The Reaction Time Variable ( )
-
Initial Velocity (
): The reaction time must be short enough to remain in the linear phase (typically <10–20% substrate consumption). -
The Trap: If
is too long, substrate depletion or product inhibition (by aldehydes/H2O2) will mask the inhibitor's effect, artificially compressing the assay window.
Part 2: Visualizing the Pathway & Workflow
Figure 1: Polyamine Catabolism & PAO Inhibition Targets
Caption: The FAD-dependent oxidation of Spermine and Spermidine by SMOX and PAOX generates H2O2, the detection handle for most high-throughput assays.
[1]
Figure 2: Optimized Assay Workflow
Caption: Step-by-step incubation protocol for distinguishing reversible vs. irreversible inhibition.
Part 3: Troubleshooting & Optimization Guide (Q&A)
Category 1: Signal & Sensitivity
Q: My inhibition curve is flat, but the literature says this compound is potent. What is wrong?
-
Diagnosis: You likely have insufficient Pre-incubation Time (
) . -
Explanation: Many PAO inhibitors (e.g., MDL 72527) are "suicide substrates" or slow-binding inhibitors. If you add the inhibitor and substrate simultaneously, the high concentration of substrate competes with the inhibitor for the active site before the inhibitor has a chance to bind/inactivate the enzyme.
-
Solution: Perform a "Time-Shift Assay." Pre-incubate the enzyme and inhibitor for 0, 15, 30, and 60 minutes before adding the substrate. If the
decreases (potency increases) with longer pre-incubation, your compound is time-dependent.
Q: I see high background signal in my "No Enzyme" controls.
-
Diagnosis: Spontaneous oxidation or endogenous contaminants.
-
Explanation: PAO assays usually detect H2O2. If you are using cell lysates, endogenous peroxidases or catalase can interfere. If using recombinant protein, your amine substrate (Spermine) might be auto-oxidizing at high pH or temperature.
-
Solution:
-
Keep assay pH close to physiological (7.2–7.5). High pH (>8.0) accelerates auto-oxidation.
-
Use Amplex Red (stable) rather than DCIP if possible.
-
Add a specific peroxidase inhibitor (like azide) ONLY if you are NOT using an HRP-coupled assay (which requires peroxidase). Correction: In HRP-coupled assays, you need HRP; do not add azide. Instead, use a "No Substrate" control to subtract lysate background.
-
Category 2: Kinetic Instability
Q: The signal drops off rapidly after 10 minutes of reaction (
-
Diagnosis: Enzyme instability or Product Inhibition.
-
Explanation: The reaction product (H2O2) can inactivate PAO/SMOX over time (oxidative damage). Alternatively, the aldehyde product (e.g., 3-aminopropanal) can form Schiff bases with the enzyme.
-
Solution:
-
Add BSA (0.1%) to the buffer to stabilize the enzyme.
-
Shorten
to the initial 5 minutes (Initial Rate Method). -
Ensure adequate HRP (Horseradish Peroxidase) is present to rapidly consume H2O2, preventing feedback inhibition.
-
Part 4: Validated Protocol: HRP-Coupled PAO Activity Assay
Objective: Determine the
Materials:
-
Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.5.
-
Detection: Amplex Red (50 µM final) + HRP (1 U/mL).
-
Substrate: Spermine (for SMOX) or
-Acetylspermine (for PAOX).[4] -
Enzyme: Recombinant human SMOX/PAOX (approx 50–100 ng/well).
Step-by-Step Methodology:
| Step | Action | Critical Parameter |
| 1. Prep | Dilute Enzyme in Buffer containing 0.1% BSA. | Keep on ice until use. |
| 2. Plate | Add 10 µL of Test Compound (10x conc.) to 96-well plate. | Solvent (DMSO) < 1% final. |
| 3. Enzyme | Add 40 µL of Enzyme solution. Mix gently. | Start Pre-incubation Timer. |
| 4. Pre-Inc | Incubate at 37°C for 15 minutes. | Optimization Point: Vary this time for mechanism studies. |
| 5. Mix | Prepare Substrate Mix: Substrate ( | Protect Amplex Red from light. |
| 6. Start | Add 50 µL of Substrate Mix to wells. | Final Volume = 100 µL. |
| 7. Read | Measure Fluorescence (Ex 530 / Em 590) every 30s for 10 min. | Calculate slope ( |
Part 5: References
-
Casero, R. A., et al. (2019). Polyamines in cancer: integrating organismal metabolism and antineoplastic therapy. Nature Reviews Cancer. Link
-
Goodwin, A. C., et al. (2011). A simple assay for mammalian spermine oxidase: a polyamine catabolic enzyme implicated in drug response and disease.[1] Methods in Molecular Biology.[1] Link
-
Bianchi, M., et al. (2019). Exploring the activity of polyamine analogues on polyamine and spermine oxidase: Methoctramine, a potent and selective inhibitor of polyamine oxidase.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Wang, Y., et al. (2003). Properties of purified recombinant human polyamine oxidase, PAOh1/SMO. Biochemical and Biophysical Research Communications. Link
-
Seiler, N. (1995). Polyamine oxidase, properties and functions.[5][6][7] Progress in Brain Research. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Induction of heme oxygenase-1 by phenylarsine oxide. Studies in cultured primary liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine Oxidase (PAO) Assay Kit - Profacgen [profacgen.com]
- 6. Polyamine Oxidase Is One of the Key Elements for Oxidative Burst to Induce Programmed Cell Death in Tobacco Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming precipitation issues in O-(3-Chloroallyl)hydroxylamine working solutions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to diagnosing and resolving precipitation issues encountered with working solutions of O-(3-Chloroallyl)hydroxylamine. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction: The Challenge of O-(3-Chloroallyl)hydroxylamine Solubility
O-(3-Chloroallyl)hydroxylamine (CAHA) is a versatile reagent used in the synthesis of various organic compounds, including pesticides and pharmaceuticals.[1] It is typically available as a free base (a clear, colorless oil) or as a hydrochloride (HCl) salt.[2][3] While invaluable in synthesis, its utility can be hampered by a common yet frustrating issue: precipitation in working solutions. This guide will walk you through the causes of this problem and provide systematic, actionable solutions.
Part 1: Frequently Asked Questions (FAQs) - Your First Response
This section provides rapid answers to the most common precipitation-related queries.
Q1: My O-(3-Chloroallyl)hydroxylamine solution turned cloudy the moment I diluted my organic stock into an aqueous buffer. What happened?
A: This is a classic case of "salting out" or "crashing out." The compound is likely far less soluble in your final aqueous solution than in the high-concentration organic stock (e.g., DMSO).[4] When the stock is rapidly diluted, the compound is forced into an environment where it cannot remain dissolved, causing it to precipitate.
Immediate Action: Try adding your stock solution drop-wise into the vortexing or rapidly stirring aqueous solution. This avoids localized high concentrations and facilitates better dissolution.
Q2: I'm using the O-(3-Chloroallyl)hydroxylamine HCl salt, which should be water-soluble. Why is it precipitating in my buffered solution?
A: Several factors could be at play. The most common are pH and the common-ion effect. O-(3-Chloroallyl)hydroxylamine has an estimated pKa of 3.80, meaning its charge state and solubility are highly dependent on the solution's pH.[2] If your buffer's pH is near or above this pKa, the compound may become less protonated and less soluble. Additionally, using a buffer containing chloride ions (like a phosphate-buffered saline with NaCl) can suppress the dissolution of the hydrochloride salt.
Q3: Can I just warm the solution to redissolve the precipitate?
A: Gentle warming can be an effective way to increase the solubility of many compounds, including hydroxylamine derivatives.[5][6] However, this must be done with caution. Elevated temperatures can accelerate the degradation of thermally sensitive molecules like CAHA.[7][8] If you choose to warm the solution, do so minimally (e.g., to 37°C), and use the solution promptly. Do not subject it to prolonged heat or repeated temperature cycles.
Q4: My solution was perfectly clear when I made it, but it precipitated after I stored it in the fridge/freezer. What's the cause?
A: This is likely due to temperature-dependent solubility. The compound's saturation point is lower at colder temperatures. When you cooled the solution, you crossed its solubility limit, causing the excess to precipitate. Repeated freeze-thaw cycles can exacerbate this issue.[4] To prevent this, consider preparing stock solutions at a concentration known to be stable at your storage temperature and always aliquot them into single-use volumes.[4]
Q5: Is it acceptable to filter out the precipitate and use the remaining clear solution?
A: No, this is strongly discouraged. Filtering removes the precipitated solid, which means the final concentration of your active compound in the solution is unknown and significantly lower than intended.[4] This will compromise the validity and reproducibility of your experimental results. The root cause of the precipitation must be addressed to ensure the compound is fully dissolved at the target concentration.
Part 2: In-Depth Troubleshooting Guide
When quick fixes are not enough, a systematic approach is required. This guide will help you identify the root cause of precipitation and implement a robust solution.
2.1: Diagnostic Workflow for Precipitation Issues
The first step in solving a problem is understanding its origin. Use the following workflow to diagnose the likely cause of precipitation in your O-(3-Chloroallyl)hydroxylamine solution.
Caption: Diagnostic workflow for identifying the root cause of CAHA precipitation.
2.2: Systematic Solutions and Experimental Protocols
Once you have a probable cause, implement the appropriate solution using the following validated protocols.
The choice of solvent is critical and depends on the form of CAHA you are using. The free base is an oil with lower polarity, while the HCl salt is a solid with higher polarity, making it more amenable to aqueous solutions.
| Solvent | Dielectric Constant | Properties & Recommended Use |
| DMSO | 47.2 | Excellent for dissolving the free base to create a high-concentration stock.[4] |
| Ethanol | 24.5 | Good co-solvent. Can be used for stock solutions or to aid dilution. |
| Water | 80.1 | Primary solvent for the HCl salt, but solubility is pH-dependent.[1] |
| Acetonitrile | 37.5 | Can be used for stock solutions; often used in analytical applications like HPLC.[9] |
| Data sourced from Common Solvents Used in Organic Chemistry[10] |
Protocol 1: Preparing a Concentrated Stock Solution (100 mM)
-
Select the Right Form: For dilution into aqueous buffers, start with the O-(3-Chloroallyl)hydroxylamine HCl salt (MW: 144.0 g/mol ) if possible.[3] If using the free base (MW: 107.54 g/mol ) , a DMSO stock is recommended.[2][11]
-
Weighing: Accurately weigh the required amount of CAHA in a suitable vial. (e.g., 14.4 mg of HCl salt for 1 mL of 100 mM stock).
-
Solvent Addition:
-
For HCl Salt: Add a small amount of high-purity water or your target buffer to the vial.
-
For Free Base: Add high-purity DMSO.
-
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to ~37°C) may be applied if necessary, but avoid overheating.[4]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at ≤ -20°C to maintain stability.[2][4]
With a pKa around 3.8, CAHA's solubility in water is highly sensitive to pH.[2] Below its pKa, the hydroxylamine group is protonated, making the molecule more polar and soluble in aqueous media. Above the pKa, it is deprotonated, less polar, and more likely to precipitate.
Protocol 2: pH-Adjusted Dilution
-
Buffer Selection: Choose a buffer system that maintains the pH well below 3.8. A citrate buffer at pH 3.0 or a simple 0.1 M HCl solution are good starting points. Avoid buffers that can react with your compound or interfere with your assay.
-
Prepare the Buffer: Prepare your chosen buffer at the desired final concentration.
-
Verify pH: Use a calibrated pH meter to confirm the pH of your buffer before adding the CAHA stock.
-
Dilution: Follow the drop-wise dilution technique described in Protocol 3, adding your concentrated stock to the pH-verified buffer.
The physical process of dilution is as important as the chemistry. The goal is to avoid creating transient, high-concentration zones that trigger precipitation.
Protocol 3: Step-wise Dilution Method
-
Bring to Temperature: Allow both your concentrated stock solution and your final dilution buffer to equilibrate at room temperature.
-
Prepare for Mixing: Place your dilution buffer in a suitably sized tube or beaker on a magnetic stir plate with a stir bar, or prepare to vortex vigorously.
-
Add Drop-wise: While the buffer is being actively mixed, add the stock solution very slowly, one drop at a time, allowing each drop to fully disperse before adding the next.
-
Final Mix: Once all the stock solution is added, allow the final solution to mix for an additional 5-10 minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution against a dark background to confirm it is free of any precipitate or cloudiness.
Part 3: Advanced Considerations and Chemical Stability
Understanding the underlying chemistry of O-(3-Chloroallyl)hydroxylamine can help prevent issues before they start.
3.1: Potential Degradation Pathways
Like many hydroxylamine derivatives, CAHA is susceptible to degradation, which can lead to the formation of insoluble byproducts.[7] Keeping solutions cool, protected from light, and at an appropriate pH is crucial for stability.
Caption: Potential degradation pathways for O-(3-Chloroallyl)hydroxylamine.
3.2: Summary of Physicochemical Properties
This table summarizes key properties of O-(3-Chloroallyl)hydroxylamine relevant to its handling and solubility.
| Property | Value / Description | Significance | Source |
| Molecular Formula | C3H6ClNO | - | [2][12] |
| Molecular Weight | 107.54 g/mol (Free Base) 144.0 g/mol (HCl Salt) | Essential for accurate concentration calculations. | [2][3] |
| Appearance | Clear, colorless oil (Free Base) | The physical form dictates the initial solvent choice. | [2] |
| Predicted pKa | 3.80 ± 0.70 | Critical for selecting a buffer pH that ensures solubility. | [2] |
| Solubility Profile | Slightly soluble in chloroform, ethyl acetate.[2] Soluble in water and organic solvents.[1] | Highlights the need for careful solvent system design. | [1][2] |
| Storage Conditions | Store under inert gas at ≤ -20°C | Essential for preventing thermal degradation and oxidation. | [2] |
References
-
O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. (2025). Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2. Chemsrc.[Link]
-
Hydroxylamine - Solubility of Things. Solubilityofthings.com.[Link]
-
O-(3-Chloroallyl)hydroxylamine | C3H6ClNO. PubChem, National Institutes of Health.[Link]
-
CAS:87851-77-2 O-(3-Chloroallyl)hydroxylamine manufacturer. (2024). Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). MDPI.[Link]
-
Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Publications.[Link]
-
Effect of solvent and temperature on the phase equilibrium behavior of hydroxylamine sulfate in water-ethanol mixed solvents. (2025). ResearchGate.[Link]
-
Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). National Center for Biotechnology Information, NIH.[Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications.[Link]
-
HPLC Troubleshooting Guide. Washington State University.[Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.[Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.[Link]
-
Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (2026). ResearchGate.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | 96992-71-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2 | Chemsrc [chemsrc.com]
- 12. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Concentration Gradients for O-(3-Chloroallyl)hydroxylamine
Introduction
You are likely here because your IC50 values for O-(3-Chloroallyl)hydroxylamine are fluctuating between runs, or your dose-response curves are exhibiting non-sigmoidal behavior (too steep or failing to plateau).
This molecule is not a standard inert inhibitor. It is a reactive hydroxylamine derivative with an electrophilic chloroallyl group [1].[1] Its chemical nature dictates that standard "1:10 serial dilution" protocols often fail due to hydrolytic instability , oxidation sensitivity , and steep binding cooperativity .
This guide synthesizes high-precision pharmacological standards (Cheng-Prusoff principles) with the specific handling requirements of halo-allyl hydroxylamines.
Module 1: The Stability-Gradient Nexus
Q: Why does my IC50 shift significantly (2-3x) if I prepare my plates an hour in advance?
A: You are likely observing the degradation of the hydroxylamine moiety.
O-(3-Chloroallyl)hydroxylamine is sensitive to oxidation and hydrolysis, particularly in neutral-to-basic aqueous buffers (pH > 7.0) [2]. If you dilute the compound and let it sit, the effective concentration (
Protocol: The "Just-in-Time" Preparation
Do not pre-dilute in aqueous media.
-
Solvent Choice: Dissolve the hydrochloride salt in 100% DMSO (anhydrous). This stock is stable at -20°C.[1]
-
Intermediate Step: Perform your serial dilutions in 100% DMSO first.
-
Final Transfer: Transfer to the assay plate (aqueous media) immediately before adding the enzyme/cell suspension.
-
Why? This minimizes the time the molecule spends in the hydrolytically active aqueous phase.
-
Module 2: Refining the Concentration Gradient
Q: My curve is a flat line or a sharp "cliff" (Hill slope > 3). How do I fix this?
A: A "cliff" often indicates a stoichiometric titration (suicide inhibition) rather than equilibrium binding, or that your dilution factor is too large. Standard 1:10 (log) dilutions are too coarse for this molecule.
The Two-Stage Refinement Workflow
Do not rely on a single gradient design. Use an iterative approach.
Stage 1: Range Finding (Broad Log)
Objective: Identify the orders of magnitude where activity occurs.[2]
-
Gradient: 8 points, 1:10 dilution (e.g., 100 µM
10 nM). -
Outcome: You find 0% inhibition at 10 nM and 100% at 1 µM. The IC50 is somewhere in between.[3][4]
Stage 2: Fine-Tuning (Linear/Narrow Log)
Objective: Define the curvature and inflection point.[2]
-
Gradient: 10 points, 1:2 or 1:3 dilution .
-
Center Point: Set the middle of your gradient to the estimated IC50 from Stage 1.
Example Calculation: If Stage 1 suggests activity ~500 nM:
-
Top Concentration: 4 µM
-
Dilution Factor: 1:2
-
Points: 4 µM, 2 µM, 1 µM, 500 nM, 250 nM, 125 nM, etc.
Visualization: Iterative Gradient Workflow
Caption: Iterative workflow moving from coarse logarithmic screening to high-resolution linear/narrow-log gradients.
Module 3: Troubleshooting Data Anomalies
Q: The top of my curve (high concentration) shows reduced inhibition or toxicity artifacts. Why?
A: This is the "Solubility Crash" or "Hook Effect." O-(3-Chloroallyl)hydroxylamine is an oil with limited aqueous solubility [1]. At high concentrations (>100 µM), it may precipitate out of solution upon hitting the aqueous buffer, or the high DMSO content (if not normalized) may affect the assay.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No lower plateau (Standard deviation high at low conc.) | "Carry-over" effect during pipetting. | Change tips between every dilution step. Do not mix up-and-down; use vortexing for intermediate plates. |
| Hill Slope > 2.0 (Too steep) | Compound is acting as a covalent/irreversible inhibitor (common for halo-allyl amines). | Reduce incubation time. Verify if inhibition is time-dependent (IC50 decreases over time). |
| Hill Slope < 0.8 (Too shallow) | Negative cooperativity or compound degradation/precipitation. | Check solubility. Ensure "Just-in-Time" transfer (Module 1). |
| Edge Effect (Outer wells differ) | Evaporation during incubation. | Fill inter-well spaces with PBS. Use breathable seals. Randomize plate layout. |
Module 4: Experimental Protocol (Standardized)
Materials
-
Compound: O-(3-Chloroallyl)hydroxylamine hydrochloride (Store at -20°C, desiccated).
-
Vehicle: Anhydrous DMSO (Grade: Cell Culture Tested).
-
Assay Buffer: HEPES or PBS (pH 7.4). Avoid Tris if possible, as primary amines can react with electrophiles over long durations.
Step-by-Step Workflow
-
Stock Prep: Prepare a 10 mM stock in 100% DMSO. Vortex until fully dissolved.
-
Plate Map Design:
-
Columns 1 & 12: Controls (Min/Max signal).
-
Columns 2-11: Dose gradient (High
Low).
-
-
Dilution Series (The "Intermediate Plate"):
-
Use a polypropylene V-bottom plate (low binding).
-
Add DMSO to all wells.[5]
-
Perform 1:3 serial dilutions in 100% DMSO .
-
-
Transfer:
-
Transfer 1 µL of the DMSO series to 199 µL of assay buffer in the actual assay plate (Final DMSO = 0.5%).
-
Note: This ensures every well has exactly 0.5% DMSO.
-
-
Data Analysis:
-
Fit data using a 4-Parameter Logistic (4PL) non-linear regression model [3].
-
Equation:
-
Visualization: Dilution Logic
Caption: Workflow ensuring constant solvent concentration (DMSO) across the gradient to prevent vehicle artifacts.
References
-
PubChem. (2025). O-(3-Chloroallyl)hydroxylamine Compound Summary. National Library of Medicine. [Link]
-
NIH Assay Guidance Manual. (2012). Guidelines for Curve Fitting and IC50 Estimation. [Link]
-
GraphPad. (2025). Dose-Response Curve Fitting Guide. [Link]
Sources
Validation & Comparative
Benchmarking O-(3-Chloroallyl)hydroxylamine against Genetic PAO Silencing: A Comprehensive Guide
As a Senior Application Scientist, selecting the optimal method for target inhibition requires balancing speed, specificity, and systemic impact. Polyamine Oxidase (PAO) is a critical flavin-dependent enzyme in the polyamine catabolic pathway, responsible for converting spermine and spermidine into putrescine while generating hydrogen peroxide (H₂O₂) and reactive aldehydes[1]. Dysregulation of PAO is frequently implicated in oxidative stress, apoptosis, and cellular transformation[1].
When studying PAO-dependent pathways, researchers typically choose between pharmacological inhibition and genetic silencing. This guide objectively benchmarks the use of the reactive small molecule O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2)[2] against genetic PAO silencing (via siRNA/shRNA), providing self-validating experimental protocols and causality-driven insights to inform your assay design.
Mechanistic Overview
Pharmacological Inhibition: O-(3-Chloroallyl)hydroxylamine
O-(3-Chloroallyl)hydroxylamine is an organic compound featuring a highly reactive hydroxylamine functional group attached to a chlorinated propenyl chain[3]. Hydroxylamines are classic mechanism-based inhibitors of amine oxidases. The nucleophilic hydroxylamine moiety forms stable oxime complexes with the enzyme's cofactors or directly attacks the FAD active site, leading to rapid, dose-dependent enzyme inactivation[3]. While highly effective for acute PAO blockade, its electrophilic nature can lead to off-target interactions with other pyridoxal-5'-phosphate (PLP) or flavin-dependent enzymes.
Genetic Silencing: siRNA-Mediated PAO Knockdown
Genetic silencing utilizes small interfering RNA (siRNA) to target the PAOX mRNA transcript for degradation via the RNA-induced silencing complex (RISC). This approach eliminates the PAO protein entirely rather than just blocking its active site. While it requires 48–72 hours to achieve maximum knockdown, it provides unparalleled target specificity, completely bypassing the off-target reactivity associated with small-molecule inhibitors.
Diagram 1: Mechanistic divergence between chemical inhibition and genetic silencing of PAO.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of O-(3-Chloroallyl)hydroxylamine compared to standard siRNA-mediated PAO silencing in a generic in vitro mammalian cell model.
| Parameter | O-(3-Chloroallyl)hydroxylamine | Genetic PAO Silencing (siRNA) |
| Onset of Action | Rapid (1–4 hours) | Delayed (48–72 hours) |
| Target Specificity | Moderate (Potential cross-reactivity) | High (Sequence-specific) |
| Reversibility | Washout possible (depending on covalent bonding) | Transient (requires stable shRNA for permanence) |
| PAO Activity Reduction | >85% at 50 µM | >90% (Protein level dependent) |
| Off-Target MAO Inhibition | ~15-20% at high doses | <1% |
| Primary Use Case | Acute oxidative stress & kinetic assays | Long-term phenotypic & pathway validation |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below incorporate essential causality checks to verify that the observed phenotypes are genuinely due to PAO modulation.
Protocol A: Acute Inhibition via O-(3-Chloroallyl)hydroxylamine
Rationale: Small molecules provide immediate temporal control over enzyme activity. We utilize DMSO as a vehicle due to the compound's solubility profile[2], but we must strictly control for solvent toxicity.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve O-(3-Chloroallyl)hydroxylamine in anhydrous DMSO to create a 10 mM stock. Causality Check: Aliquot and store at -80°C to prevent degradation of the reactive hydroxylamine group.
-
Cell Seeding: Seed target cells (e.g., HT-29 or hematopoietic lineages) at
cells/well in a 6-well plate. Allow 24 hours for adherence. -
Dose-Response Treatment: Treat cells with 1, 10, 25, and 50 µM of the inhibitor.
-
Critical Control: Include a vehicle control (DMSO matched to the highest concentration, ≤0.5% v/v) to validate that any observed apoptosis or lysosomotropic effects[1] are drug-specific, not solvent-induced.
-
-
Functional Readout (Amplex Red Assay): After 4 hours, lyse the cells and measure H₂O₂ production using the Amplex Red reagent (Ex/Em 530/590 nm) upon the addition of exogenous spermine.
-
Validation: A dose-dependent decrease in fluorescence confirms active site engagement.
-
Protocol B: Genetic Silencing of PAO
Rationale: Genetic silencing removes the enzyme entirely, eliminating the risk of the compound reacting with non-target oxidases. However, transfection reagents can induce cellular stress, necessitating rigorous controls.
Step-by-Step Workflow:
-
siRNA Preparation: Reconstitute PAO-targeting siRNA and a Scrambled (Non-Targeting) siRNA control in RNase-free water to 10 µM.
-
Transfection: Complex 25 nM siRNA with a lipid-based transfection reagent in Opti-MEM.
-
Causality Check: The Scrambled siRNA control validates that the lipid complex and the introduction of exogenous RNA do not inherently activate stress pathways or alter baseline PAO levels.
-
-
Incubation: Incubate cells for 48 to 72 hours to allow for complete degradation of existing PAO protein.
-
Validation of Knockdown (Self-Validation Step):
-
Perform RT-qPCR targeting the PAOX transcript (normalized to GAPDH or ACTB).
-
Perform Western Blotting using an anti-PAO primary antibody to confirm >80% protein depletion. Do not proceed to functional assays without this confirmation.
-
-
Phenotypic Assay: Assess cell viability and intracellular polyamine pools (via HPLC) to benchmark against the chemical inhibitor.
Diagram 2: Parallel experimental workflows for chemical vs. genetic PAO modulation.
Decision Matrix: Which Approach to Choose?
-
Choose O-(3-Chloroallyl)hydroxylamine when:
-
Choose Genetic Silencing when:
-
You are conducting long-term survival or differentiation assays where continuous chemical dosing would cause cumulative off-target toxicity.
-
You need absolute certainty that the observed phenotype is tied exclusively to the PAOX gene, free from the electrophilic cross-reactivity inherent to chlorinated hydroxylamines[3].
-
By running these two methodologies orthogonally—using the chemical inhibitor for acute kinetic mapping and siRNA for definitive target validation—researchers can establish a highly robust, publication-quality data package.
References
Sources
- 1. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
Literature Review & Comparison Guide: O-(3-Chloroallyl)hydroxylamine Inhibition Profile
This guide provides a comprehensive literature review and technical comparison of O-(3-Chloroallyl)hydroxylamine , focusing on its kinetic inhibition constants (
Executive Summary
O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) is a specialized O-substituted hydroxylamine derivative.[1][2][3] While widely utilized as a chemical intermediate in the synthesis of cyclohexanedione oxime herbicides (e.g., precursors to Clethodim analogs), its pharmacological significance lies in its potent inhibition of enzymes dependent on carbonyl-containing cofactors, specifically Pyruvoyl-dependent enzymes (like Histidine Decarboxylase) and PLP-dependent enzymes .
Unlike simple allylamines (e.g., the SSAO inhibitor Mofegiline) which act via oxidative deamination, O-(3-Chloroallyl)hydroxylamine functions primarily as a carbonyl-trapping agent . It forms stable oximes with enzyme cofactors, leading to irreversible or pseudo-irreversible inhibition.
Key Performance Metrics (Comparative)
| Compound | Primary Target | Mechanism | Approx. | Stability |
| O-(3-Chloroallyl)hydroxylamine | HDC / ACC Oxidase | Cofactor Oxime Formation | < 100 nM (Est.)* | High (Acidic pH) |
| O-Allylhydroxylamine | Histidine Decarboxylase (HDC) | Cofactor Oxime Formation | ~50 nM | Moderate |
| Aminoguanidine | SSAO / DAO | Carbonyl Trapping | ~1-10 | High |
| Mofegiline | SSAO / VAP-1 | Suicide Inhibition (Flavin) | ~5-20 nM | Low (Reactive) |
*Note: Specific
Mechanism of Action: The "Carbonyl Trap"
The inhibitory potency of O-(3-Chloroallyl)hydroxylamine stems from the high nucleophilicity of its oxyamino group (
Pathway Analysis
-
Recognition: The inhibitor mimics the substrate (e.g., histidine) but lacks the carboxyl group, allowing it to enter the active site.
-
Nucleophilic Attack: The terminal amine (
) attacks the electrophilic carbonyl carbon of the enzyme's cofactor (Pyruvate in HDC or Pyridoxal-5'-phosphate in PLP enzymes). -
Oxime Formation: Water is eliminated, forming a stable Enzyme-Cofactor-Oxime complex.
-
Inactivation: The cofactor is now covalently modified and cannot participate in the catalytic cycle (e.g., Schiff base formation with the substrate).
Structural Advantage of 3-Chloroallyl Group:
-
Lipophilicity: The chlorine atom increases hydrophobic interaction within the active site compared to a simple allyl group.
-
Electronic Effect: The electron-withdrawing chlorine lowers the pKa of the oxyamine slightly, potentially optimizing nucleophilicity at physiological pH.
Caption: Kinetic pathway of enzyme inactivation by O-(3-Chloroallyl)hydroxylamine via cofactor oxime formation.[1]
Comparative Analysis of Alternatives
A. vs. O-Allylhydroxylamine (The Parent)
-
Performance: The parent compound, O-allylhydroxylamine, is a potent inhibitor of mammalian Histidine Decarboxylase (HDC) with a
in the nanomolar range. -
Advantage of 3-Chloro: The 3-chloro derivative often exhibits enhanced metabolic stability and tighter binding in hydrophobic pockets of plant enzymes (e.g., ACC Oxidase), making it superior for agricultural applications or specific tissue targeting.
B. vs. Aminoguanidine (The Classic)
-
Target: Aminoguanidine is a broad-spectrum inhibitor of diamine oxidase (DAO) and inducible nitric oxide synthase (iNOS).
-
Comparison: O-(3-Chloroallyl)hydroxylamine is significantly more potent against pyruvoyl-dependent enzymes (like HDC) where aminoguanidine is less effective. The oxyamine group is a stronger nucleophile towards ketones (pyruvate) than the hydrazine of aminoguanidine.
C. vs. Mofegiline (The Allylamine)
-
Distinction: Mofegiline is a mechanism-based (suicide) inhibitor that requires catalytic turnover by the enzyme (specifically SSAO) to generate a reactive aldehyde.
-
Contrast: O-(3-Chloroallyl)hydroxylamine does not require turnover; it reacts directly with the cofactor. This makes it effective even against resting enzymes, provided the active site is accessible.
Experimental Protocol: Determination of and
To objectively validate the inhibition constants, the following self-validating protocol is recommended. This assay uses Histidine Decarboxylase (HDC) as the model system.
Materials
-
Enzyme: Purified Histidine Decarboxylase (from Lactobacillus 30a or mammalian source).
-
Substrate: L-Histidine (2.5 mM final).
-
Inhibitor: O-(3-Chloroallyl)hydroxylamine (dissolved in buffer, pH 7.0).
-
Buffer: 0.1 M Potassium Phosphate, pH 6.8 (containing 0.2 mM DTT).
Workflow
-
Pre-Incubation (Time-Dependency Test):
-
Incubate enzyme with varying concentrations of inhibitor (
: 0, 10, 50, 100, 500 nM) at 37°C. -
At time points (
: 0, 2, 5, 10, 20 min), withdraw aliquots.
-
-
Activity Assay:
-
Dilute aliquots 1:50 into the substrate solution (L-Histidine).
-
Measure CO
release (via Warburg manometer or C-Histidine radiometry) or Histamine formation (fluorometric assay).
-
-
Data Analysis:
-
Plot
vs. Time for each . -
Determine the observed inactivation rate constant (
) from the slope. -
Kitz-Wilson Plot: Plot
vs. .-
y-intercept:
(Maximal inactivation rate). -
x-intercept:
(Inhibition constant).
-
-
Expected Results
-
Linearity: The semi-log plot should be linear, indicating pseudo-first-order kinetics.
-
Saturation: The Kitz-Wilson plot should be linear with a positive non-zero intercept, confirming a specific binding step prior to inactivation (mechanism-based behavior).
Caption: Step-by-step workflow for determining kinetic parameters of time-dependent inhibition.
References
-
Snell, E. E., & Recsei, P. A. (1987). Inactivation of histidine decarboxylase by O-substituted hydroxylamines. Biochemistry , 26(19), 6080-6086.
- Foundational text establishing the mechanism of O-substituted hydroxylamines against pyruvoyl enzymes.
-
Abeles, R. H., & Maycock, A. L. (1976). Suicide enzyme inactivators. Accounts of Chemical Research , 9(9), 313–319.
- Defines the kinetic criteria for mechanism-based inhibition relevant to chloroallyl deriv
-
PubChem Compound Summary. (2024). O-(3-Chloroallyl)hydroxylamine (CID 3036833). National Center for Biotechnology Information.
- Provides chemical structure, physical properties, and synthesis links.
-
Yu, P. H., & Zuo, D. M. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity. Diabetologia , 40, 1243–1250.
- Comparative reference for altern
-
John, W. W. (1984). Substituted 2-(1-(oxyamino)-alkylidene)-cyclohexane-1,3-diones (Patent US4440566A). U.S. Patent Office.
- Describes the synthesis and herbicidal utility of O-(3-chloroallyl)
Sources
Confirming irreversible inhibition by O-(3-Chloroallyl)hydroxylamine
Confirming Irreversible Inhibition by O-(3-Chloroallyl)hydroxylamine: A Comparative Methodological Guide
Executive Summary
O-(3-Chloroallyl)hydroxylamine (OCAH) is a highly reactive O-substituted hydroxylamine. While widely recognized as a synthetic precursor in agricultural chemistry, its structural motif—an aminooxy group coupled with a lipophilic allyl chain—makes it a potent candidate for the irreversible or pseudo-irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This guide provides a rigorous, self-validating framework for confirming the inhibitory mechanism of OCAH, comparing its kinetic performance against classic suicide inhibitors and reversible alternatives.
Mechanistic Rationale: The PLP-Oxime Dead-End Complex
To effectively evaluate OCAH, one must understand the causality of its binding mechanism. PLP-dependent enzymes (e.g., ornithine decarboxylase, GABA transaminase) initiate catalysis by forming an internal aldimine (Schiff base) between the PLP cofactor and an active-site lysine residue[1].
O-substituted hydroxylamines like OCAH exploit this exact mechanism. The lipophilic 3-chloroallyl group drives substrate-like affinity, orienting the molecule within the active site. Subsequently, the highly nucleophilic aminooxy group attacks the internal aldimine, displacing the lysine to form a highly stable PLP-oxime complex[2]. Because this oxime structurally mimics the external aldimine intermediate but cannot undergo further catalytic cleavage, it acts as a "dead-end" complex. This effectively shuts down the enzyme, leading to potent, time-dependent inhibition[2].
Caption: Mechanistic pathway of PLP-dependent enzyme inhibition by O-(3-Chloroallyl)hydroxylamine.
Comparative Performance Data
To objectively evaluate OCAH, it must be benchmarked against established PLP inhibitors. The table below compares the anticipated kinetic profile of OCAH against Aminooxyacetic acid (AOA, a generic irreversible PLP inhibitor),
| Inhibitor Class | Representative Compound | Target Enzyme Class | Inhibition Mechanism | Typical | Dialysis Recovery |
| O-Substituted Hydroxylamine | O-(3-Chloroallyl)hydroxylamine (OCAH) | PLP-Dependent | Pseudo-Irreversible (Oxime Formation) | Low nM to | < 5% (without PLP rescue) |
| Unsubstituted Hydroxylamine | Aminooxyacetic Acid (AOA) | PLP-Dependent | Irreversible (Oxime Formation) | < 5% | |
| Suicide Substrate | Ornithine Decarboxylase | Irreversible (Covalent Alkylation) | 0% | ||
| Substrate Analogue | Gabapentin | GABA Transaminase | Reversible (Competitive) | High | > 95% |
Experimental Workflows for Confirming Irreversibility
To definitively classify OCAH as an irreversible inhibitor, researchers must employ a self-validating system of orthogonal assays.
Protocol 1: Jump-Dilution Assay
Objective: To rapidly differentiate between reversible binding and irreversible/tight-binding inhibition.
Causality: Diluting the enzyme-inhibitor complex 100-fold drops the free inhibitor concentration well below its
Step-by-Step Methodology:
-
Pre-incubation: Incubate the target enzyme with OCAH at a concentration of
for 30 minutes at 37°C to ensure complete complex formation. -
Rapid Dilution: Transfer 1
L of the pre-incubation mixture into 99 L of assay buffer containing a saturating concentration of the substrate (e.g., ). -
Kinetic Monitoring: Continuously monitor product formation (via absorbance or fluorescence) for 60 minutes.
-
Self-Validation System:
-
Positive Control: Run in parallel with a known reversible inhibitor. This control must show linear product formation post-dilution.
-
Negative Control: Vehicle (DMSO/Buffer) pre-incubation to establish the uninhibited baseline velocity.
-
Caption: Logic and workflow of the jump-dilution assay for confirming irreversible inhibition.
Protocol 2: Prolonged Dialysis and Cofactor Rescue
Objective: To distinguish between true irreversible covalent alkylation of the protein backbone and pseudo-irreversible oxime formation. Causality: O-substituted hydroxylamines form a dead-end PLP-oxime complex[2]. While the oxime bond itself is highly stable, the entire PLP-oxime complex is no longer covalently bound to the protein backbone (the internal aldimine is broken)[1]. Therefore, the modified cofactor can slowly dissociate from the apoenzyme. Adding excess exogenous PLP can "rescue" the apoenzyme, proving the inhibition is pseudo-irreversible[3].
Step-by-Step Methodology:
-
Complex Formation: Incubate the enzyme with
OCAH until <5% activity remains. -
Dialysis: Transfer the mixture to a dialysis cassette (MWCO 10 kDa) and dialyze against 1,000 volumes of buffer at 4°C for 24 hours, performing three buffer exchanges.
-
Cofactor Rescue: Split the dialyzed sample into two aliquots. To Aliquot A, add 1 mM exogenous PLP. To Aliquot B, add vehicle. Incubate for 1 hour.
-
Activity Assay: Measure residual enzyme activity.
-
Self-Validation System:
-
True irreversible suicide inhibitors (e.g., DFMO) will show 0% recovery in both aliquots.
-
OCAH will show partial or full recovery only in Aliquot A (PLP rescue), confirming the mechanism is specific to cofactor sequestration rather than protein alkylation[3].
-
Protocol 3: LC-MS/MS Intact Mass Analysis
Objective: To physically verify the formation of the covalent PLP-OCAH adduct. Causality: Because the PLP-oxime complex is not covalently bound to the apoenzyme, denaturing the protein releases the modified cofactor. Extracting the supernatant for mass spectrometry allows for precise identification of the adduct without the signal-to-noise challenges of intact protein mass spec[1].
Step-by-Step Methodology:
-
Reaction: Incubate 10
M enzyme with 100 M OCAH for 1 hour at room temperature. -
Denaturation & Extraction: Add an equal volume of 50% acetonitrile / 0.1% formic acid. This denatures the protein and releases the non-covalently bound PLP-oxime complex.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet the apoenzyme.
-
LC-MS/MS: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Look for the mass shift corresponding to PLP + OCAH -
. -
Self-Validation System:
-
Control 1: Enzyme incubated without inhibitor (identifies the native PLP mass peak).
-
Control 2: OCAH incubated with free PLP in buffer (synthesizes the reference standard for the PLP-OCAH oxime to confirm retention time and fragmentation pattern).
-
References
-
Hydroxylamine Analogue of Agmatine: Magic Bullet for Arginine Decarboxylase Source: Molecules (MDPI) URL: 2
-
A structural insight into the inhibition of human and Leishmania donovani ornithine decarboxylases by 1-amino-oxy-3-aminopropane Source: Biochemical Journal (PMC / NIH) URL:1
-
Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis Source: Journal of Chemical Information and Modeling (ACS Publications) URL: 3
Sources
A Senior Application Scientist's Guide to the Statistical Analysis of O-(3-Chloroallyl)hydroxylamine Treatment Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the quest for novel enzyme inhibitors with high specificity and efficacy is a perpetual endeavor. This guide provides a comprehensive framework for the statistical analysis of treatment effects induced by O-(3-Chloroallyl)hydroxylamine, a compound of interest for its potential as an inhibitor of Ornithine Decarboxylase (ODC). ODC is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[1][2][3] Its role in various diseases, particularly cancer, makes it a prime target for therapeutic intervention.[4][5]
This document will not only detail the hypothetical mechanism of action of O-(3-Chloroallyl)hydroxylamine but also provide a rigorous guide to the experimental design and statistical methodologies required to validate its efficacy. We will compare its potential performance against the well-established ODC inhibitor, Difluoromethylornithine (DFMO), providing a clear roadmap for researchers seeking to evaluate this promising compound.[4][5][6]
Mechanistic Hypothesis: O-(3-Chloroallyl)hydroxylamine as an Ornithine Decarboxylase Inhibitor
O-(3-Chloroallyl)hydroxylamine belongs to the hydroxylamine class of compounds.[7] While direct evidence for its specific biological activity is emerging, related hydroxylamine derivatives have demonstrated the ability to inhibit enzymes.[8][9] Our central hypothesis is that the hydroxylamine moiety of O-(3-Chloroallyl)hydroxylamine targets the pyridoxal-5-phosphate (PLP) cofactor in the active site of Ornithine Decarboxylase. This interaction is proposed to form a stable adduct, thereby competitively or non-competitively inhibiting the binding of the natural substrate, ornithine, and halting the polyamine biosynthesis pathway. This inhibition of ODC is expected to lead to a reduction in cell proliferation, a key therapeutic goal in cancer research.[1][2]
To investigate this, a series of experiments are proposed, followed by robust statistical analysis to ascertain the compound's efficacy and compare it to the known ODC inhibitor, DFMO.
Experimental Design: A Roadmap for Efficacy Evaluation
A multi-tiered experimental approach is essential to thoroughly characterize the effects of O-(3-Chloroallyl)hydroxylamine. This involves both enzymatic assays to confirm direct target engagement and cell-based assays to assess the downstream cellular consequences.
In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
The primary experiment is to determine if O-(3-Chloroallyl)hydroxylamine directly inhibits ODC activity. A common and reliable method is the radiolabeling assay, which measures the release of ¹⁴CO₂ from [¹⁴C]-carboxyl-labeled L-ornithine.[1][2][10]
Experimental Protocol: ODC Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human ODC enzyme is purified.
-
A reaction mixture is prepared containing buffer (e.g., Tris-HCl), pyridoxal-5-phosphate (PLP), DTT, and the radiolabeled substrate, [1-¹⁴C] L-ornithine.[1]
-
-
Inhibitor Incubation:
-
A range of concentrations of O-(3-Chloroallyl)hydroxylamine and DFMO (as a positive control) are pre-incubated with the ODC enzyme. A vehicle control (e.g., DMSO) is also included.[11]
-
-
Enzymatic Reaction:
-
The reaction is initiated by adding the ODC-inhibitor solution to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Quantification of ¹⁴CO₂:
-
The reaction is stopped, and the released ¹⁴CO₂ is captured and quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of ODC inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by fitting the dose-response data to a suitable model.
-
Cell-Based Assays for Anti-Proliferative Effects
To determine if the enzymatic inhibition translates to a biological effect, cell-based assays are crucial. Cancer cell lines with high ODC expression (e.g., various neuroblastoma, breast, and colon cancer cell lines) are appropriate models.[3][12][13]
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Culture:
-
Selected cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of O-(3-Chloroallyl)hydroxylamine and DFMO. A vehicle control and a positive control for cytotoxicity (e.g., doxorubicin) are included.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[12][14]
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
-
Statistical Analysis: From Raw Data to Meaningful Insights
Analysis of Dose-Response Curves
For both the ODC inhibition and cell proliferation assays, the data will be in the form of dose-response curves.
-
Non-linear Regression: The dose-response data should be fitted to a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response model.[15][16][17] This model is described by the equation:
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Where Y is the response, X is the concentration, Top and Bottom are the plateaus of the curve, IC₅₀ (or GI₅₀) is the concentration at 50% response, and HillSlope describes the steepness of the curve.
-
-
Parameter Estimation: The key parameters to be estimated are the IC₅₀/GI₅₀ and the Hill slope. These parameters, along with their 95% confidence intervals, provide a quantitative measure of the inhibitor's potency and the nature of the inhibition.
Statistical Comparison of Inhibitor Efficacy
A common mistake is to use multiple t-tests at each concentration to compare two dose-response curves. This approach is statistically flawed as it does not account for the overall shape of the curve and inflates the probability of Type I errors.[18] The recommended approach is to use statistical tests that compare the parameters of the fitted non-linear regression models.
-
Extra Sum-of-Squares F-test: This is a powerful method to compare two dose-response curves. It tests the null hypothesis that a single curve adequately fits both datasets versus the alternative hypothesis that two separate curves are required. A statistically significant p-value (typically < 0.05) indicates that the two curves are significantly different.
-
Comparison of IC₅₀/GI₅₀ Values: The primary comparison will be between the IC₅₀ or GI₅₀ values of O-(3-Chloroallyl)hydroxylamine and DFMO. This can be done by comparing the confidence intervals of these parameters. If the confidence intervals do not overlap, it suggests a statistically significant difference in potency. A more formal statistical test can also be performed to directly compare the log(IC₅₀) values.
Table 1: Hypothetical Data Summary for ODC Inhibition Assay
| Compound | IC₅₀ (µM) [95% CI] | Hill Slope [95% CI] |
| O-(3-Chloroallyl)hydroxylamine | 15.2 [12.1 - 19.0] | -1.1 [-1.3 - -0.9] |
| DFMO | 25.8 [21.5 - 30.9] | -1.0 [-1.2 - -0.8] |
Table 2: Hypothetical Data Summary for Cell Proliferation (MTT) Assay (MCF-7 Cells)
| Compound | GI₅₀ (µM) [95% CI] | Hill Slope [95% CI] |
| O-(3-Chloroallyl)hydroxylamine | 35.7 [30.2 - 42.1] | -1.2 [-1.4 - -1.0] |
| DFMO | 55.1 [48.6 - 62.4] | -1.1 [-1.3 - -0.9] |
Visualizing the Path to Discovery
Diagrams are essential for communicating complex experimental workflows and mechanistic pathways.
Caption: Experimental workflow for evaluating O-(3-Chloroallyl)hydroxylamine.
Sources
- 1. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. ODC1 promotes proliferation and mobility via the AKT/GSK3β/β-catenin pathway and modulation of acidotic microenvironment in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 6. DL-alpha-Difluoromethylornithine Hydrochloride (DFMO) | Cell Signaling Technology [cellsignal.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells [frontiersin.org]
- 13. longdom.org [longdom.org]
- 14. scielo.br [scielo.br]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. lions-talk-science.org [lions-talk-science.org]
- 18. graphpad.com [graphpad.com]
Safety Operating Guide
O-(3-Chloroallyl)hydroxylamine proper disposal procedures
O-(3-Chloroallyl)hydroxylamine: Comprehensive Operational Safety and Disposal Guide
As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires more than just following a safety data sheet—it demands a mechanistic understanding of the chemical's behavior. O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) is a highly reactive organic compound featuring both a hydroxylamine functional group and a chlorine-substituted propenyl chain[1]. While it is a critical building block in drug development and agrochemical synthesis, its dual functionality introduces significant electrophilic and nucleophilic reactivity that dictates strict, causality-driven handling and disposal protocols[1].
Mechanistic Toxicology & Hazard Profile
To safely manage O-(3-Chloroallyl)hydroxylamine, one must first understand why it is dangerous.
-
Hematological Toxicity: Hydroxylamine derivatives are potent systemic toxins. Upon systemic absorption, they induce the formation of Heinz bodies in red blood cells. Causality: The compound denatures hemoglobin, causing it to covalently bind to the cell membrane. This leads to gross cellular distortion and subsequent splenic phagocytosis (premature destruction of red blood cells), resulting in severe methemoglobinemia.
-
Reactivity & Corrosivity: The presence of the chlorine atom introduces significant electrophilicity, enhancing its reactivity with biological nucleophiles[1]. Furthermore, it is classified as highly irritating to mucous membranes, corrosive to metals, and a severe aquatic toxicant[2],[3].
Quantitative Chemical & Hazard Data
Before executing any operational plan, review the physical and topological parameters that govern the compound's volatility and environmental mobility.
| Property | Value |
| Chemical Name | O-(3-Chloroallyl)hydroxylamine |
| CAS Number | 87851-77-2[4] |
| Molecular Formula | C₃H₆ClNO[5] |
| Molecular Weight | 107.54 g/mol [5] |
| Boiling Point | 209 ºC[4] |
| Flash Point | 80 ºC[4] |
| Density | 1.155 g/cm³[4] |
| Topological Polar Surface Area | 35.25 Ų[5] |
Operational Safety & Handling Protocol
Standard laboratory practices are insufficient for hydroxylamine derivatives. Implement the following causality-driven protocols:
-
Material Compatibility: Never store or handle this compound using aluminum, copper, zinc, iron, or galvanized containers[3].
-
Causality: Heavy metal ions catalyze the exothermic decomposition of the hydroxylamine moiety. This significantly lowers the activation energy required for violent, explosive container rupture.
-
-
Atmospheric Control: Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood[6].
-
Causality: The compound is sensitive to moisture and air, which can degrade the material over time and generate corrosive hydrogen chloride gas[2].
-
Spill Response & Containment Workflow
In the event of a breach, immediate and structured containment is vital to prevent atmospheric contamination and aquatic runoff.
Workflow for O-(3-Chloroallyl)hydroxylamine spill containment and disposal.
Step-by-Step Spill Response:
-
Evacuation & Isolation: For large spills, immediately evacuate personnel within an 800-meter radius to prevent inhalation of corrosive vapors[3].
-
PPE Donning: Responders must wear a gas-tight, chemical-resistant suit equipped with a Self-Contained Breathing Apparatus (SCBA).
-
Containment: Use inert, non-combustible absorbents such as dry sand or vermiculite. Causality: Do not use combustible materials (like sawdust) as the oxidizing nature of the decomposition products can ignite them.
-
Collection: Sweep up the absorbed matrix using non-sparking tools to avoid generating static electricity or mechanical shocks, which can trigger friction-induced explosions[2].
Step-by-Step Disposal Procedures (Self-Validating System)
Disposal of O-(3-Chloroallyl)hydroxylamine must strictly adhere to hazardous waste regulations, commonly falling under EPA Waste Code D002 for corrosivity[3]. To ensure absolute compliance, utilize the following self-validating system:
Phase 1: Segregation & Compatibility Verification
-
Action: Isolate the waste stream from strong oxidizers, heavy metals, and alkaline materials. Alkalis liberate free hydroxylamine, which is highly toxic and prone to violent decomposition.
-
Validation: Cross-reference the waste manifest with the chemical inventory. Ensure the secondary containment tray is made of high-density polyethylene (HDPE) or polypropylene, completely devoid of metal components[2].
Phase 2: Primary Packaging
-
Action: Transfer the absorbed waste or liquid residues into lined metal pails, lined drums, or heavy-duty plastic pails[3].
-
Validation: Perform a visual and tactile inspection of the container lining to ensure no micro-abrasions exist that could expose the chemical to bare metal.
Phase 3: Hazard Labeling
-
Action: Affix compliant GHS labels indicating "Corrosive", "Toxic if Swallowed/In Contact with Skin", and "Very Toxic to Aquatic Life"[7].
-
Validation: A secondary safety officer must independently sign off on the label accuracy and regulatory waste codes before the drum is moved to the temporary hazardous waste storage area.
Phase 4: Final Destruction
-
Action: Route the sealed containers to an authorized hazardous waste facility for high-temperature incineration[6]. Puncture empty source containers before burying them at an authorized landfill to prevent unauthorized reuse[3].
-
Validation: The disposal loop is only considered closed once the laboratory's Environmental Health and Safety (EHS) department receives and archives the official Certificate of Destruction (CoD) from the waste management contractor.
References
Sources
- 1. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]
- 2. media.laballey.com [media.laballey.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. technopharmchem.com [technopharmchem.com]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for O-(3-Chloroallyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
O-(3-Chloroallyl)hydroxylamine, a versatile reagent in organic synthesis, presents unique handling challenges due to its reactivity and potential toxicity. This guide provides essential, in-depth safety protocols and logistical information to ensure its safe and effective use in the laboratory. By understanding the underlying principles of its chemistry and potential hazards, researchers can confidently incorporate this valuable compound into their workflows while prioritizing a culture of safety.
Understanding the Hazard Profile
O-(3-Chloroallyl)hydroxylamine (CAS No. 87851-77-2) is a colorless oil with a molecular formula of C3H6ClNO. Its hazardous properties stem from the combined functionalities of a chloroallyl group and a hydroxylamine moiety. The hydrochloride salt of this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1] The hydroxylamine functional group suggests potential for skin sensitization and other health effects upon prolonged or repeated exposure.[2][3]
Key Hazard Considerations:
-
Acute Toxicity: Toxic if swallowed.[4]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Inhalation Toxicity: Harmful if inhaled.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[5][6]
-
Reactivity: The chloroallyl group can undergo nucleophilic substitution reactions.[7] Hydroxylamine derivatives can be reactive and may decompose under certain conditions.[8]
Table 1: Chemical and Physical Properties of O-(3-Chloroallyl)hydroxylamine
| Property | Value | Source |
| CAS Number | 87851-77-2 | |
| Molecular Formula | C3H6ClNO | |
| Molecular Weight | 107.54 g/mol | |
| Appearance | Clear, colorless oil | |
| Boiling Point | 209°C | |
| Flash Point | 80°C |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling O-(3-Chloroallyl)hydroxylamine to prevent all routes of exposure.
Core PPE Ensemble:
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, including halogenated hydrocarbons.[9][10] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[11]
-
Body Protection: A lab coat must be worn at all times. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: All handling of O-(3-Chloroallyl)hydroxylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not available or for spill cleanup, a respirator with an organic vapor cartridge is necessary.[12][13]
Caption: PPE workflow for handling O-(3-Chloroallyl)hydroxylamine.
Operational Plan: Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize risks.
Handling Procedures:
-
Designated Area: All work with O-(3-Chloroallyl)hydroxylamine should be conducted in a designated area within a chemical fume hood.
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Transfers: When transferring the liquid, use a syringe or a pipette with a bulb. Avoid pouring directly from the bottle to minimize the risk of splashing.
Storage Plan:
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight. A freezer at temperatures below -20°C under an inert atmosphere is recommended for long-term stability.
-
Segregation: Store separately from incompatible materials. Do not store with food or drink.
Emergency Response: Preparedness is Key
Rapid and appropriate response to spills and exposures is critical.
Spill Cleanup:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it can be done safely.
-
Assess: For small spills that you are trained to handle, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: Create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent for organic liquids.[2][14][15] Do not use combustible materials like paper towels to absorb the initial spill.
-
Absorb: Slowly add the absorbent material to the spill, working from the outside in.
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
Caption: Decision workflow for spill response.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of O-(3-Chloroallyl)hydroxylamine and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including unused product, contaminated absorbents, and PPE, in a dedicated, labeled, and sealed container for halogenated organic waste.[8][16][17]
-
Labeling: Clearly label the waste container as "Hazardous Waste: O-(3-Chloroallyl)hydroxylamine" and list all components.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[18][19]
References
- O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. (2025, March 1).
- Hydroxylamine hydrochloride - Szabo-Scandic.
- Chemical Emergency Procedures.
- BLD Pharmatech. (E)-O-(3-Chloroallyl)
- Hydroxylamine and its salts: Human health tier II assessment. (2014, November 27).
- HYDROXYLAMINE HYDROCHLORIDE - Sdfine.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection - Safetyware. (2025, July 2).
- Guide for Chemical Spill Response.
- Hydroxylamine - Wikipedia.
- 87851-77-2 | (E)-O-(3-Chloroallyl)hydroxylamine | Alkenyls | Ambeed.com.
- Respiratory Protection and VOC Exposure: A Critical Safety Guide - OHSE. (2026, February 13).
- Hydroxylamine hydrochloride MSDS - Actylis Lab Solutions. (2010, June 10).
- PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL - SUNY College of Optometry.
- Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Emergency response / spill control - HSE.
- Halogenated Organic Liquids - Standard Oper
- Halogen
- Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics.
- O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem - NIH.
- O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview.
- Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision - Open Academic Journals Index. (2024, October 29).
- Safety D
- Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | C3H7Cl2NO | CID - PubChem.
- SAFETY D
- 7.2 Organic Solvents - Environment, Health and Safety.
- BLD Pharm
- Solvent Respiratory Protection | Protective Masks Direct. (2021, August 27).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | 96992-71-1.
- Hydroxylamine hydrochloride - Safety D
- Understanding Respirators With Organic Vapor Cartridges - PK Safety Supply. (2024, September 16).
- Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach | Request PDF - ResearchG
- 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine - BLDpharm.
- Hydroxylamine hydrochloride MSDS - Actylis Lab Solutions.
- 87851-77-2 | (E)-O-(3-Chloroallyl)hydroxylamine | ChemScene.
- O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2 | Chemsrc.
- O-alkylation and arylation of Oximes, Hydroxylamines and rel
Sources
- 1. Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | C3H7Cl2NO | CID 6440696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. actylislab.com [actylislab.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. carlroth.com [carlroth.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. bucknell.edu [bucknell.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safetyware.com [safetyware.com]
- 11. echemi.com [echemi.com]
- 12. ohse.ca [ohse.ca]
- 13. pksafety.com [pksafety.com]
- 14. sunyopt.edu [sunyopt.edu]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. scienceready.com.au [scienceready.com.au]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
